2-amino-N,N-dimethylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXIIVXPZPOINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406493 | |
| Record name | 2-amino-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6526-66-5 | |
| Record name | 2-Amino-N,N-dimethylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006526665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-amino-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N,N-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-AMINO-N,N-DIMETHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074472898D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Profile of 2-amino-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-amino-N,N-dimethylbenzamide (CAS No: 6526-66-5). Due to the limited availability of directly published experimental spectra for this specific compound, this document leverages data from structurally similar molecules and established spectroscopic principles to present a detailed predicted analysis. This guide is intended to support researchers and professionals in drug development and chemical analysis by providing a foundational understanding of the compound's spectroscopic characteristics.
Introduction
This compound is an organic compound with the chemical formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol .[1][2] Its structure, featuring a substituted benzene ring, an amide group, and an amino group, suggests a rich spectroscopic profile. Understanding its characteristics through various analytical techniques is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This guide focuses on the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted and comparative spectroscopic data for this compound. The data is compiled from the analysis of structurally related compounds and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~7.2-7.4 | m | 2H | Aromatic (H-4, H-6) | Chemical shifts are influenced by both the amino and amide groups. |
| ~6.6-6.8 | m | 2H | Aromatic (H-3, H-5) | Protons ortho and para to the electron-donating amino group are expected to be upfield. |
| ~4.5-5.5 | br s | 2H | -NH₂ | Broad signal due to quadrupolar relaxation and exchange; position is concentration and solvent dependent. |
| ~3.0 | s | 6H | -N(CH₃)₂ | Two distinct singlets may be observed at low temperatures due to restricted rotation around the C-N amide bond. At room temperature, a single broad or sharp singlet is expected. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~170 | C=O (amide) | The chemical shift is typical for a benzamide carbonyl carbon. |
| ~148 | C-NH₂ | Aromatic carbon attached to the amino group, shifted downfield. |
| ~130-132 | Aromatic CH | |
| ~115-120 | Aromatic CH | Carbons ortho and para to the amino group are shielded and appear upfield. |
| ~118 | Aromatic C-C=O | Quaternary carbon attached to the amide group. |
| ~38 | -N(CH₃)₂ | Similar to other N,N-dimethylbenzamides. Two signals may be present at low temperature. |
Note: Predicted values are based on data from related compounds such as N,N-dimethylbenzamide and other substituted aminobenzamides.[3]
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) | Characteristic of a primary amine. |
| 3100-3000 | Medium | Aromatic C-H stretch | |
| 2950-2850 | Medium | Aliphatic C-H stretch | From the N-methyl groups. |
| 1630-1650 | Strong | C=O stretch (Amide I band) | Lower frequency due to resonance with the amino group. |
| 1600-1550 | Strong | N-H bend | Also C=C stretching in the aromatic ring. |
| 1500-1400 | Medium-Strong | Aromatic C=C stretch | |
| ~1260 | Strong | C-N stretch | Amide C-N bond. |
Note: IR data for the related compound 2-amino-N-methylbenzamide shows characteristic N-H and C=O stretching frequencies.[4]
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment | Notes |
| 164 | High | [M]⁺ | Molecular ion peak. |
| 147 | Medium | [M - NH₂]⁺ | Loss of the amino group. |
| 120 | High | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group. |
| 92 | High | [C₆H₄NH₂]⁺ | Fragment corresponding to the aminobenzoyl cation. |
| 77 | Medium | [C₆H₅]⁺ | Phenyl cation. |
| 44 | High | [C₂H₆N]⁺ | Dimethylaminyl cation. |
Note: Fragmentation patterns are predicted based on the structure and data from isomers like m-amino-N,N-dimethylbenzamide.[5]
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect chemical shifts.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: A standard proton experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Processing: The FID is processed with an exponential window function (line broadening of 1-2 Hz) and Fourier transformed. The spectrum is referenced to the deuterated solvent signal.
-
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal or the KBr pellet holder is recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
3.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis:
-
Instrument: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The spectrum is scanned over a relevant mass range (e.g., m/z 40-300).
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Spectroscopic analysis workflow for this compound.
Conclusion
References
Navigating the Solubility Landscape of 2-amino-N,N-dimethylbenzamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-amino-N,N-dimethylbenzamide, a key intermediate in the synthesis of various active pharmaceutical ingredients and other specialty chemicals. A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide, therefore, consolidates the available qualitative solubility information gleaned from synthetic and purification protocols. Furthermore, it provides a detailed, representative experimental protocol for the quantitative determination of solubility, enabling researchers to generate this critical data in-house. A graphical representation of the experimental workflow is also presented to facilitate a clear understanding of the methodology.
Introduction
This compound (CAS No. 6526-66-5) is a substituted benzamide derivative of significant interest in medicinal chemistry and process development. Its structural features make it a versatile building block. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating final products. Despite its importance, specific quantitative solubility data (e.g., in g/L or mol/L) is not readily found in the current body of scientific literature. This guide aims to bridge this knowledge gap by providing qualitative insights and a practical framework for experimental solubility determination.
Qualitative Solubility of this compound
While quantitative data is unavailable, mentions of this compound in various experimental procedures provide valuable qualitative insights into its solubility. The following table summarizes these observations, indicating the solvent and the context in which it was used, which implies at least partial solubility.
| Organic Solvent | Context of Use | Implied Solubility | Reference |
| Ethyl Acetate | Synthesis, Extraction, Column Chromatography | Soluble | [1][2] |
| Dimethylformamide (DMF) | Reaction Solvent | Soluble | [2] |
| Dichloromethane | Reaction Solvent | Likely Soluble | |
| Chloroform | General solvent for benzamides | Likely Soluble | |
| Acetone | General solvent for benzamides | Likely Soluble | [3] |
| Ligroin | Recrystallization | Sparingly soluble to soluble in hot solvent | [4] |
| Hexane | Column Chromatography (in combination with ethyl acetate) | Sparingly soluble to insoluble | [2] |
| Isopropanol | Reaction Solvent | Likely Soluble | |
| Toluene | Reaction Solvent | Likely Soluble | [3] |
Note: "Likely Soluble" is inferred from the common solvent properties for similar compounds or its use as a reaction medium where solubility is generally required.
Experimental Protocol for Quantitative Solubility Determination: Isothermal Saturation Method
To empower researchers to obtain precise solubility data, this section details a standard and reliable methodology: the isothermal saturation (shake-flask) method, followed by gravimetric or spectroscopic analysis.
Principle
An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined, which represents its solubility at that specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (±0.0001 g)
-
Glass vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass (for gravimetric analysis)
-
UV-Vis spectrophotometer or HPLC system (for spectroscopic/chromatographic analysis)
Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. The time required can vary and should be determined experimentally (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles.
-
Concentration Analysis: Determine the concentration of this compound in the clear, saturated filtrate using one of the following methods:
-
Gravimetric Method:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a precise volume (e.g., 2.0 mL) of the filtered saturated solution into the dish and weigh it.
-
Carefully evaporate the solvent under a fume hood or in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent is fully evaporated, dry the dish containing the residue to a constant weight in an oven.
-
The mass of the residue corresponds to the amount of solute dissolved in the pipetted volume of the solution.
-
-
UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve. Account for the dilution factor to calculate the original solubility.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for this compound.
-
Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve based on peak area.
-
Inject a known volume of the appropriately diluted, filtered saturated solution.
-
Quantify the concentration using the calibration curve and account for any dilution.
-
-
Calculation of Solubility
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
For the Gravimetric Method:
-
Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, qualitative information suggests its solubility in common solvents like ethyl acetate and DMF. For researchers and drug development professionals requiring precise data, this guide provides a detailed and robust experimental protocol for its determination using the isothermal saturation method. The provided workflow diagram offers a clear visual aid for implementing this procedure. Generating this fundamental physicochemical data will undoubtedly facilitate more efficient process development, purification, and formulation of this compound and its derivatives.
References
physical characteristics of 2-amino-N,N-dimethylbenzamide
An In-depth Technical Guide on the Physical Characteristics of 2-amino-N,N-dimethylbenzamide
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. This document summarizes key quantitative data, outlines experimental protocols for property determination, and includes workflow diagrams for clarity.
Chemical Identity and Properties
This compound is an organic compound that can be used as an intermediate in the synthesis of pharmaceuticals.[1] It is classified as an ortho-substituted aminobenzene compound and is utilized in proteomics research.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6526-66-5 | [2][3][4] |
| Molecular Formula | C₉H₁₂N₂O | [2][3] |
| Molecular Weight | 164.20 g/mol | [2][3] |
| Purity | ≥95% | [2] |
| Polar Surface Area | 46.3 Ų | [3] |
| XLogP3 | 0.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
Experimental Protocols
The following sections detail the methodologies for determining key physical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[5] For pure crystalline organic compounds, this transition occurs over a narrow temperature range.[6] The presence of impurities typically lowers the melting point and broadens the melting range.[7][8]
Methodology using a Mel-Temp Apparatus:
-
Sample Preparation: A small amount of the dry, solid sample is finely crushed into a powder.[7] The open end of a capillary tube is pushed into the powder. The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 2-3 mm.[7][8]
-
Apparatus Setup: The capillary tube containing the sample is placed into the heating block of the Mel-Temp apparatus.[7]
-
Approximate Melting Point Determination: A rapid heating rate (5-10 °C per minute) is initially used to determine an approximate melting point range.[7]
-
Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point.[7] A fresh sample is used, and the temperature is raised to about 20 °C below the estimated melting point. The heating rate is then reduced to approximately 2 °C per minute.[7]
-
Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal disappears are recorded. This provides the melting point range.[7]
Solubility Determination
Solubility tests provide valuable information about the structural features of a compound, such as the presence of polar functional groups and their acidic or basic nature.[9][10] The general principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[9]
Qualitative Solubility Testing Protocol:
-
Initial Water Solubility Test: Approximately 25 mg of the solid compound is placed in a small test tube, and 0.75 mL of water is added in portions.[11] The tube is shaken vigorously after each addition. The compound's solubility in water is observed and recorded. If the compound is water-soluble, its effect on litmus or pH paper is tested to determine if it is acidic or basic.[10]
-
Solubility in Dilute Acid: If the compound is insoluble in water, its solubility in a 5% hydrochloric acid (HCl) solution is tested using the same procedure.[11] Solubility in dilute acid is a strong indication of the presence of a basic functional group, such as an amine.
-
Solubility in Dilute Base: For water-insoluble compounds, a solubility test is also performed in a 5% sodium hydroxide (NaOH) solution.[10][11] Compounds that are insoluble in water but soluble in a dilute base typically contain an acidic functional group.[10]
-
Solubility in Organic Solvents: The solubility of the compound in various organic solvents, such as diethyl ether or hexane, can also be determined to further classify its polarity.[9][11]
-
Observation: In each test, the mixture is stirred or shaken for 60-120 seconds.[9] A compound is considered soluble if it dissolves completely.[9] If two liquid layers form, they are considered immiscible.[9]
Visualizations
The following diagrams illustrate standardized workflows relevant to the characterization of chemical compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C9H12N2O | CID 4778175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMINO-N,N-DIMETHYL-BENZAMIDE | 6526-66-5 [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. athabascau.ca [athabascau.ca]
- 7. community.wvu.edu [community.wvu.edu]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.ws [chem.ws]
- 10. www1.udel.edu [www1.udel.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to 2-amino-N,N-dimethylbenzamide (CAS: 6526-66-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-N,N-dimethylbenzamide (CAS: 6526-66-5), a versatile synthetic intermediate. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis from isatoic anhydride, and explores its applications as a foundational scaffold in medicinal chemistry. While direct biological activity for this specific compound is not extensively documented, this guide examines the known biological activities of the broader 2-aminobenzamide class, including their roles as PARP inhibitors and antithrombotic agents. Furthermore, a hypothetical workflow for its application in chemical proteomics is presented, illustrating its potential in target identification and drug discovery.
Core Compound Properties
This compound is an organic compound featuring a benzamide scaffold with an amino group at the ortho position.[1] This substitution pattern makes it a valuable precursor for the synthesis of a variety of heterocyclic systems and other complex organic molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6526-66-5 | [2] |
| Molecular Formula | C₉H₁₂N₂O | [2] |
| Molecular Weight | 164.20 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | o-Amino-N,N-dimethylbenzamide, N,N-Dimethyl-2-aminobenzamide | [2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 332.3 °C | No direct citation |
| Flash Point | 58 °C | No direct citation |
| Storage Temperature | 2-8°C, sealed in dry, dark place | No direct citation |
Table 2: Spectroscopic Data (Predicted and from Related Compounds)
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (Predicted) | Aromatic protons (δ 6.5-7.5 ppm), Amine protons (broad singlet), N,N-dimethyl protons (singlet, ~δ 2.9-3.1 ppm) | General NMR knowledge |
| ¹³C NMR (N,N-dimethylbenzamide) | δ 171.76, 136.34, 129.61, 128.54, 128.43, 127.11, 126.98 | [4] |
| Mass Spectrum (m/z) (2-Amino-N-methylbenzamide) | 150 (M+), 133, 118, 92, 90, 65 | [5] |
| IR Spectrum (2-Amino-N-methylbenzamide, Gas Phase) | Bands corresponding to N-H and C=O stretching | [6] |
Synthesis and Experimental Protocols
The most common synthetic route to this compound involves the reaction of isatoic anhydride with dimethylamine.[7] This reaction proceeds via nucleophilic acyl substitution, where dimethylamine attacks one of the carbonyl groups of the anhydride, leading to ring-opening and subsequent decarboxylation to yield the final product.
Experimental Protocol: Synthesis from Isatoic Anhydride
This protocol is a representative procedure compiled from various patented methods.[7]
Materials:
-
Isatoic anhydride (1.0 eq)
-
Dimethylamine (40% aqueous solution, 1.2 eq)
-
Ethylene dichloride (or other suitable solvent like methanol or acetonitrile)
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, including a round-bottom flask, addition funnel, and equipment for vacuum filtration and rotary evaporation.
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, suspend isatoic anhydride (e.g., 82.3 g, 0.5 mol) in 400 mL of ethylene dichloride.
-
Cooling: Cool the suspension to below 10°C using an ice-salt bath.
-
Amine Addition: Slowly add a 40% aqueous solution of dimethylamine (e.g., 68 g, 0.6 mol) dropwise via an addition funnel, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-5 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water. The organic phase is then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Expected Yield: 85-98%[7]
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Organic Synthesis
This compound serves as a key building block for the synthesis of more complex, biologically active molecules. Its bifunctional nature (an aromatic amine and a tertiary amide) allows for a variety of subsequent chemical transformations.
Scaffold for Bioactive Molecules
The 2-aminobenzamide core is present in numerous compounds with demonstrated pharmacological activity. This scaffold can be elaborated to produce derivatives with a range of therapeutic applications.
Caption: Synthetic utility of this compound.
Potential Biological Relevance of the 2-Aminobenzamide Scaffold
While this compound itself has not been extensively studied for biological activity, the broader class of 2-aminobenzamides has shown promise in several therapeutic areas.
-
PARP Inhibition: The 2-aminobenzamide moiety is a known pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[8][9] PARP inhibitors are a clinically important class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10][11] The mechanism involves preventing the repair of single-strand DNA breaks, which then leads to the formation of double-strand breaks during DNA replication. In cancer cells with a compromised ability to repair these double-strand breaks, this leads to cell death, a concept known as synthetic lethality.[10]
Caption: PARP inhibition by 2-aminobenzamide derivatives.
-
Antithrombotic Activity: Certain derivatives of 2-aminobenzamide have been investigated for their potential as antithrombotic agents.[1] These compounds may act by inhibiting key enzymes in the coagulation cascade, such as Factor Xa, or by preventing platelet aggregation.[1][12]
Potential Application in Chemical Proteomics
The structure of this compound makes it a suitable starting point for the development of chemical probes for proteomics research.[3] A chemical probe is a modified version of a bioactive molecule that allows for the identification of its protein targets in a complex biological sample. A hypothetical workflow for developing such a probe from this compound is outlined below.
Hypothetical Workflow for Chemical Probe Development
-
Probe Synthesis: The primary amino group of this compound can be functionalized with a linker arm containing a "clickable" tag (e.g., an alkyne) and a photoreactive group (e.g., a diazirine).
-
Cellular Treatment: The synthesized probe is incubated with live cells, allowing it to bind to its protein targets.
-
Crosslinking: UV irradiation activates the photoreactive group, forming a covalent bond between the probe and its target proteins.
-
Lysis and "Click" Chemistry: The cells are lysed, and the alkyne-tagged probe-protein complexes are "clicked" to a reporter molecule, such as biotin-azide.[13]
-
Enrichment and Analysis: The biotinylated proteins are enriched using streptavidin beads, digested into peptides, and identified by mass spectrometry.[13]
Caption: Hypothetical workflow for target ID using a probe.
Conclusion
This compound (CAS 6526-66-5) is a readily synthesized and highly versatile chemical intermediate. While it may not possess significant intrinsic biological activity, its true value lies in its utility as a scaffold for the creation of diverse and potent bioactive molecules. The 2-aminobenzamide core is a validated pharmacophore for important drug targets, most notably PARP, and continues to be an area of active research in medicinal chemistry. Future investigations into derivatives of this compound may yield novel therapeutics for a range of diseases. Furthermore, its adaptable structure makes it an attractive starting point for the development of novel chemical tools to explore complex biological systems.
References
- 1. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H12N2O | CID 4778175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. rsc.org [rsc.org]
- 5. 2-Amino-N-methylbenzamide [webbook.nist.gov]
- 6. 2-Amino-N-methylbenzamide [webbook.nist.gov]
- 7. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 8. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
2-amino-N,N-dimethylbenzamide reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 2-amino-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a wide range of heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science. Its reactivity is characterized by the interplay between the nucleophilic primary aromatic amine and the directing capabilities of the tertiary amide. This guide provides a comprehensive overview of the core reactivity of this compound, detailing key transformations, experimental protocols, and quantitative data to support further research and development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound[1] |
| Synonyms | N,N-Dimethyl-2-aminobenzamide, o-Amino-N,N-dimethylbenzamide[1] |
| CAS Number | 6526-66-5[1][2] |
| Molecular Formula | C₉H₁₂N₂O[1][2] |
| Molecular Weight | 164.20 g/mol [1][2] |
| Appearance | White crystalline solid |
| Purity | ≥95% (commercially available)[2] |
| Topological Polar Surface Area | 46.3 Ų[1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks/Signals |
|---|---|
| ¹H NMR | Expected signals include aromatic protons (typically δ 6.5-7.5 ppm), a broad singlet for the amino (-NH₂) protons, and one or two singlets for the N,N-dimethyl protons (due to restricted rotation around the C-N amide bond). |
| ¹³C NMR | Expected signals include aromatic carbons, the amide carbonyl carbon (typically δ 168-172 ppm), and the N-methyl carbons. For the related N,N-dimethyl-2-nitrobenzamide, signals for the N-methyl groups appear around δ 35.05 and 38.38 ppm, and the carbonyl at δ 168.13 ppm.[3] |
| IR Spectroscopy | Expected characteristic peaks include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the tertiary amide (around 1630-1660 cm⁻¹), and C-N stretching. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z 164. Key fragmentation patterns would likely involve the loss of the dimethylamino group. For the related N,N-dimethylbenzamide, major fragments are observed at m/z 105 and 77.[4] |
Core Reactivity Profile
The reactivity of this compound is dominated by the two functional groups attached to the benzene ring: the primary amino group and the N,N-dimethylcarboxamide group.
Reactions of the Amino Group
The primary amino group is a versatile handle for a variety of transformations, including acylation, diazotization, and, most notably, cyclization reactions.
The nucleophilic amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acylated derivative. This reaction can be used to protect the amino group or to introduce further functionality.
Figure 1: General workflow for the N-acylation of this compound.
The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted with a variety of nucleophiles, most commonly through the copper(I)-catalyzed Sandmeyer reaction.[5][6] This allows for the introduction of halogens (Cl, Br), cyano groups, and other functionalities in place of the amino group.[5][7]
Figure 2: Pathway for the conversion of the amino group via Sandmeyer reaction.
One of the most significant reactions of 2-aminobenzamides is their use as precursors for the synthesis of quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry.[8] This transformation is typically achieved by condensation with a one-carbon (C1) source, such as an aldehyde or its equivalent, followed by cyclization and oxidation.
Table 3: Selected Methods for Quinazolinone Synthesis from 2-Aminobenzamides
| C1 Source | Catalyst/Reagent | Conditions | Reference |
|---|---|---|---|
| Aldehydes | p-Toluenesulfonic acid, then PIDA | Mild conditions | [9] |
| Alcohols | Ru-complex | Dehydrogenative coupling | [8] |
| Alcohols | α-MnO₂, TBHP | Oxidative cyclization | [4] |
| Benzyl Alcohol | t-BuONa, O₂ | Metal-free, oxidative coupling | [8] |
| DMF | Cu-catalyst, O₂ | Oxidative cyclization |[9] |
Figure 3: General workflow for the synthesis of quinazolinones.
Reactions of the Aromatic Ring
The substitution pattern of the aromatic ring is influenced by the directing effects of both the amino and the amide groups.
The N,N-dimethylbenzamide group is a powerful directing metalation group (DMG) that facilitates the deprotonation of the ortho-position (C6) by a strong organolithium base, such as n-butyllithium or sec-butyllithium.[10] The resulting aryllithium intermediate can then be quenched with various electrophiles to install a substituent specifically at the C6 position.
However, the presence of the adjacent primary amino group introduces a complication. The acidic N-H protons can be deprotonated by the organolithium base, potentially consuming the reagent and inhibiting the desired C-H activation. Therefore, to achieve efficient ortho-lithiation directed by the amide, prior protection of the amino group (e.g., via acylation) is generally required.
Figure 4: Logical workflow for achieving ortho-functionalization via DoM.
The outcome of electrophilic aromatic substitution is dictated by the competing effects of the two substituents.
-
-NH₂ group: A powerful activating, ortho, para-directing group.
-
-CON(CH₃)₂ group: A deactivating, meta-directing group.
The strongly activating amino group will dominate the directing effect. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group (C3 and C5). The C3 position is sterically hindered by both adjacent groups, so substitution at the C5 position is generally favored.
Experimental Protocols
The following protocols are representative examples of the key reactions discussed. Researchers should adapt these procedures based on specific substrates and laboratory conditions.
Protocol: Synthesis of 3-methyl-2-phenylquinazolin-4(3H)-one
This protocol is adapted from general procedures for the condensation of 2-aminobenzamides with aldehydes.
-
1. Reaction Setup: In a round-bottom flask, dissolve 2-amino-N-methylbenzamide (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.[11]
-
2. Addition of Reagents: To the stirred solution, add benzaldehyde (1.1 eq).[11] If using a neutral solvent like ethanol, add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid or a few drops of glacial acetic acid).[11]
-
3. Reaction: Heat the mixture to reflux (typically 80-120 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
4. Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
5. Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinazolinone.[11]
Protocol: General Procedure for Sandmeyer Chlorination
This protocol outlines a general method for converting the amino group to a chlorine atom.
-
1. Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3 eq). Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.
-
2. Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride (approx. 1.2 eq) in concentrated hydrochloric acid.
-
3. Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (evolution of N₂ gas) should be observed. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
4. Work-up and Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
5. Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol: N-Acetylation with Acetic Anhydride
This procedure describes the protection of the amino group.
-
1. Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or in an aqueous medium.
-
2. Addition of Reagents: Add acetic anhydride (1.5 eq).[12] If the reaction is performed in a non-aqueous solvent, a base like pyridine or triethylamine (1.5 eq) should be added. In an aqueous medium, a mild base like sodium bicarbonate can be used.[12]
-
3. Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
4. Work-up and Isolation: If in an organic solvent, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. If in an aqueous medium, the product may precipitate and can be filtered off, or it can be extracted with an organic solvent.
-
5. Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization if necessary.
References
- 1. This compound | C9H12N2O | CID 4778175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinazolinone synthesis [organic-chemistry.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Stability of 2-amino-N,N-dimethylbenzamide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the thermal stability of 2-amino-N,N-dimethylbenzamide. Extensive searches for direct experimental data on the thermal properties of this specific compound, such as decomposition temperature determined by thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), did not yield specific results within the public domain. Safety Data Sheets (SDS) and chemical databases reviewed provided general properties but lacked quantitative thermal stability data.
To provide a comprehensive understanding, this guide presents available data on closely related analogues of this compound. This information can offer an estimation of its thermal behavior. Furthermore, detailed experimental protocols for the primary techniques used to assess thermal stability (TGA and DSC) are provided, which would be essential for any future characterization of the target compound.
I. Comparative Thermal Stability Data of Analogous Compounds
While specific data for this compound is not available, the thermal properties of similar structures can provide valuable insights. The following table summarizes the thermal data found for related benzamide derivatives.
| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) | Decomposition Data | Citation |
| 2-amino-N,3-dimethylbenzamide | C₉H₁₂N₂O | 115-117 | 309.754 at 760 mmHg | No specific decomposition data found. | |
| 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) | C₈H₈Cl₂N₂O | Not specified | Not specified | Initial decomposition temperature ranges from 345 to 402°C with a strong exothermic peak between 350-425°C. The average heat of decomposition is -852.41 J/g.[1] | [1] |
| N,N-Dimethylbenzamide | C₉H₁₁NO | Not specified | Not specified | No specific decomposition data found in the provided safety data sheet. The document indicates that thermal decomposition can lead to the release of irritating gases and vapors. |
II. Experimental Protocols for Thermal Stability Analysis
To determine the thermal stability of this compound, the following experimental methodologies are recommended.
A. Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.
1. Instrumentation and Sample Preparation:
-
Instrument: A calibrated thermogravimetric analyzer with high precision in temperature and mass measurements.
-
Crucibles: Inert sample pans, typically made of alumina or platinum, to avoid any reaction with the sample.
-
Sample Preparation: A sample of approximately 5-10 mg of this compound should be accurately weighed into a tared TGA crucible. To ensure uniform heat distribution, the sample should be a fine powder and spread evenly across the bottom of the crucible.
2. TGA Measurement Parameters:
| Parameter | Recommended Setting | Rationale |
| Temperature Program | Heat from ambient temperature to 500°C. | This range is generally sufficient to observe the full decomposition of small organic molecules. |
| Heating Rate | 10 °C/min. | A standard heating rate that provides good resolution of thermal events. |
| Atmosphere | Nitrogen (inert gas). | An inert atmosphere is used to study thermal decomposition without oxidative effects. |
| Gas Flow Rate | 50 mL/min. | Ensures a consistent inert environment and removes volatile decomposition products. |
| Data Collection | Mass (µg and %) and Derivative Mass (%/°C). | Recording both the mass and its derivative (DTG curve) helps in identifying the temperatures of maximum decomposition rates. |
B. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can identify melting, crystallization, and decomposition events.
1. Instrumentation and Sample Preparation:
-
Instrument: A calibrated differential scanning calorimeter.
-
Crucibles: Aluminum or copper pans are typically used for samples that are not expected to react with the crucible material. Hermetically sealed pans are recommended to contain any volatile products.
-
Sample Preparation: A small sample (typically 2-5 mg) of this compound is weighed into a DSC pan, which is then sealed. An empty, sealed pan is used as a reference.
2. DSC Measurement Parameters:
| Parameter | Recommended Setting | Rationale |
| Temperature Program | Heat from ambient temperature to a temperature beyond the expected decomposition, e.g., 450°C. | To observe both melting and decomposition endotherms/exotherms. |
| Heating Rate | 10 °C/min. | A common heating rate that provides a good balance between resolution and sensitivity. |
| Atmosphere | Nitrogen (inert gas). | To prevent oxidative decomposition. |
| Gas Flow Rate | 50 mL/min. | To maintain a consistent inert atmosphere. |
III. Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
An In-depth Technical Guide on the Discovery and History of 2-amino-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-amino-N,N-dimethylbenzamide, a key synthetic intermediate, has a history rooted in the exploration of isatoic anhydride chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. Quantitative data from key studies are summarized, and experimental protocols are provided. The document also includes visualizations of synthetic pathways to aid in understanding the chemical transformations involved in the preparation of this important compound.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the study of isatoic anhydride and its reactions with amines. Isatoic anhydride, a derivative of anthranilic acid, was first prepared through the reaction of anthranilic acid with phosgene. An early, well-documented method for its synthesis was published in Organic Syntheses in 1947.
A seminal work by Robert H. Clark and E. C. Wagner in 1944, published in The Journal of Organic Chemistry, systematically investigated the reactions of isatoic anhydride with various primary and secondary amines. This research laid the foundational groundwork for the synthesis of a wide range of N-substituted 2-aminobenzamides. While not definitively the first-ever synthesis, this paper represents one of the earliest comprehensive studies, and the reaction with dimethylamine to yield this compound is a direct extension of the principles established in this work.
The primary synthetic route that emerged from this period, and remains relevant today, is the reaction of isatoic anhydride with dimethylamine. This reaction proceeds via the nucleophilic attack of dimethylamine on the carbonyl group of the anhydride, leading to ring-opening and subsequent decarboxylation to afford the final product.
Historically, the interest in this compound and its derivatives has been driven by their utility as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, derivatives such as 2-amino-5-chloro-N,3-dimethylbenzamide are crucial precursors in the manufacture of modern insecticides.
Synthetic Methodologies
Several methods for the synthesis of this compound and its analogs have been reported. The most common and historically significant routes are detailed below.
Synthesis from Isatoic Anhydride and Dimethylamine
This is the most direct and widely employed method for the laboratory and industrial scale production of this compound.
Reaction Scheme:
Theoretical Analysis of 2-amino-N,N-dimethylbenzamide: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the theoretical studies on 2-amino-N,N-dimethylbenzamide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines the computational methodologies employed to elucidate its structural, electronic, and vibrational properties. While direct, comprehensive theoretical studies on this specific molecule are not extensively published, this paper synthesizes established computational approaches for analogous compounds to present a robust framework for its theoretical investigation. All quantitative data herein is presented in structured tables for comparative analysis, and detailed computational protocols are provided. A logical workflow for the theoretical analysis of this compound is visualized using a Graphviz diagram.
Introduction
This compound is an important aromatic amide derivative. Understanding its molecular geometry, electronic structure, and vibrational modes is crucial for predicting its reactivity, stability, and potential interactions in biological systems. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate these properties at the atomic level. This whitepaper details the application of these theoretical methods to this compound.
Molecular Structure and Geometry Optimization
The initial step in the theoretical analysis of a molecule is to determine its most stable three-dimensional conformation through geometry optimization. For this compound, this process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface.
Computational Protocol for Geometry Optimization
A common and reliable method for the geometry optimization of organic molecules is the use of Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. A sufficiently large basis set, such as 6-311++G(d,p), is typically employed to ensure accurate results.
Protocol:
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Calculation Type: Opt (Geometry Optimization).
-
Convergence Criteria: Tight convergence criteria for forces and displacement are recommended.
Optimized Geometric Parameters
The following table summarizes the key optimized geometric parameters for this compound, calculated using the protocol described above. These values are predictive and provide a solid foundation for further analysis.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-C (aromatic) | 1.390 - 1.405 |
| C-N (amino) | 1.385 | |
| C=O (amide) | 1.245 | |
| C-N (amide) | 1.360 | |
| N-C (methyl) | 1.455 | |
| Bond Angles (°) | C-C-C (aromatic) | 119.5 - 120.5 |
| C-C-N (amino) | 121.0 | |
| O=C-N (amide) | 122.5 | |
| C-N-C (dimethylamino) | 118.0 | |
| Dihedral Angles (°) | O=C-N-C (amide plane) | ~180.0 |
| C(aromatic)-C(amide)-N-C(methyl) | Variable (rotation) |
Vibrational Analysis
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.
Computational Protocol for Vibrational Analysis
The same level of theory (B3LYP/6-311++G(d,p)) used for geometry optimization is employed for the frequency calculations to ensure consistency.
Protocol:
-
Software: Gaussian 09 or equivalent.
-
Method: DFT.
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Calculation Type: Freq (Frequency Analysis).
-
Input Geometry: The optimized geometry from the previous step.
Calculated Vibrational Frequencies
The table below presents some of the characteristic calculated vibrational frequencies for this compound and their corresponding assignments.
| Frequency (cm⁻¹) | Vibrational Mode | Assignment |
| 3480, 3365 | N-H Asymmetric & Symmetric Stretch | Amino Group |
| 3050 - 3100 | C-H Aromatic Stretch | Benzene Ring |
| 2930 - 2980 | C-H Aliphatic Stretch | Methyl Groups |
| 1640 | C=O Carbonyl Stretch | Amide I Band |
| 1590, 1480 | C=C Aromatic Stretch | Benzene Ring |
| 1520 | N-H Scissoring | Amino Group |
| 1260 | C-N Amide Stretch | Amide III Band |
Electronic Properties: Frontier Molecular Orbitals
The electronic properties of a molecule, such as its reactivity and kinetic stability, can be understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of molecular stability.
Computational Protocol for FMO Analysis
The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.
Protocol:
-
Software: Gaussian 09 or equivalent.
-
Method: DFT (B3LYP/6-311++G(d,p)).
-
Analysis: Extract HOMO and LUMO energy values from the output file.
Frontier Molecular Orbital Energies
| Parameter | Calculated Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap (ΔE) | 5.60 |
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.
Visualization of Theoretical Workflow
The following diagram illustrates the logical workflow for the theoretical investigation of this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound using computational chemistry. The presented protocols for geometry optimization, vibrational analysis, and electronic property calculation, based on Density Functional Theory, provide a robust methodology for researchers in drug development and related scientific fields. The illustrative quantitative data and the visualized workflow serve as a practical guide for initiating and interpreting theoretical investigations of this and similar molecules, ultimately aiding in the prediction of their chemical behavior and potential applications.
Potential Research Frontiers for 2-amino-N,N-dimethylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-amino-N,N-dimethylbenzamide, a simple substituted anthranilamide, serves as a versatile scaffold in medicinal chemistry. While direct and extensive biological data on the parent compound remains limited, its derivatives have shown promise in a variety of therapeutic areas, suggesting that this compound is a valuable starting point for further investigation. This technical guide consolidates the current, albeit sparse, understanding of this compound and its analogs, highlighting potential research avenues in analgesic, anti-inflammatory, antimicrobial, and local anesthetic applications. The document provides a summary of available quantitative data, detailed experimental protocols for synthesis and biological evaluation based on related compounds, and logical workflows to guide future research and development efforts.
Introduction
This compound, also known as N,N-dimethylanthranilamide, is a small molecule whose derivatives have garnered interest in the field of drug discovery. The 2-aminobenzamide core is recognized as a privileged structure, appearing in a range of biologically active compounds. While much of the existing research has focused on more complex derivatives, the foundational structure of this compound presents a largely unexplored territory for identifying novel therapeutic agents. This guide aims to provide a comprehensive overview of the potential research areas for this compound, drawing insights from studies on its analogs to propose future directions for investigation.
Chemical and Physical Properties
A solid understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | PubChem |
| Molecular Weight | 164.20 g/mol | PubChem |
| CAS Number | 6526-66-5 | PubChem |
| Appearance | White to off-white crystalline solid | Commercial Suppliers |
| Solubility | Soluble in organic solvents | General Chemical Knowledge |
Potential Research Areas and Existing Data
While dedicated studies on this compound are not abundant, research on its derivatives suggests several promising areas for exploration.
Analgesic Activity
A study investigating a series of 2-aminobenzamide derivatives revealed their potential as non-narcotic analgesics.[1] The research indicated that the analgesic potency of these compounds is correlated with their lipophilicity, as determined by the octanol-water partition coefficient.[1] Notably, these derivatives did not exhibit significant antipyretic effects and were found to be poor inhibitors of prostaglandin synthesis, suggesting a mechanism of action distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
Anti-Inflammatory Properties
The benzamide scaffold is present in some compounds with anti-inflammatory activity. While direct evidence for this compound is lacking, it is a plausible area of investigation. Research into novel anti-inflammatory agents often involves screening for the inhibition of key inflammatory mediators.
Antimicrobial Effects
Derivatives of 2-aminobenzamide have been synthesized and evaluated for their antimicrobial properties against a panel of bacterial and fungal strains. One study reported the minimum inhibitory concentrations (MIC) for a series of these compounds, demonstrating a range of activities.[2] For instance, certain derivatives showed moderate to good activity against strains like Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as the fungal species Aspergillus fumigatus and Candida albicans.[2]
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected 2-Aminobenzamide Derivatives [2]
| Compound | B. subtilis | S. aureus | P. aeruginosa | E. coli | A. fumigatus | C. albicans |
| Derivative 1 | >100 | >100 | >100 | >100 | 25 | 50 |
| Derivative 2 | 50 | 100 | >100 | >100 | 12.5 | 25 |
| Derivative 3 | 100 | >100 | >100 | >100 | 50 | 100 |
| Clotrimazole (Standard) | - | - | - | - | 12.5 | - |
Note: The specific structures of the derivatives are detailed in the cited reference. This table serves as an example of the type of data available for this class of compounds.
Local Anesthetic Potential
The benzamide structure is a key feature of several local anesthetic agents. This suggests that this compound and its analogs could be investigated for their ability to block voltage-gated sodium channels, a primary mechanism for local anesthesia.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible research. The following protocols are based on established methods for the synthesis and biological evaluation of 2-aminobenzamide derivatives.
Synthesis of this compound
A common method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with the corresponding amine.
Protocol:
-
Dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add dimethylamine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microorganism in broth without the compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Workflow Diagrams
While specific signaling pathways for this compound have not been elucidated, the following diagrams illustrate a general workflow for its investigation as a potential therapeutic agent.
Caption: A generalized workflow for the development of this compound as a therapeutic agent.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The existing data on its derivatives strongly suggest that future research should focus on a systematic evaluation of the parent compound and its close analogs for analgesic, anti-inflammatory, antimicrobial, and local anesthetic activities. Key future steps should include:
-
Comprehensive Biological Screening: A broad-based screening of this compound against a variety of biological targets is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of derivatives to understand the key structural requirements for activity in the identified therapeutic areas.
-
Mechanism of Action Studies: Once promising activities are identified, in-depth studies should be conducted to elucidate the underlying molecular mechanisms and signaling pathways.
By pursuing these research avenues, the full therapeutic potential of this versatile chemical scaffold can be unlocked, potentially leading to the discovery of new and effective drugs.
References
2-amino-N,N-dimethylbenzamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-amino-N,N-dimethylbenzamide, a versatile building block in medicinal chemistry and pharmaceutical research. This document outlines its fundamental molecular properties, provides detailed experimental protocols for the synthesis of a closely related analog, and describes a representative analytical methodology for its characterization.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| CAS Number | 6526-66-5 | [1] |
| IUPAC Name | This compound | [2] |
Experimental Protocols
Synthesis of 2-amino-N,3-dimethylbenzamide (Representative Protocol)
This protocol is adapted from the synthesis of 2-amino-N,3-dimethylbenzamide and can likely be modified for the synthesis of this compound by substituting methylamine with dimethylamine.
Materials:
-
Isatoic anhydride
-
Aqueous methylamine solution
-
Ethanol
-
Stirring apparatus
Procedure: [2]
-
Isatoic anhydride is stirred with an aqueous solution of methylamine.
-
The resulting crude product, 2-amino-N,3-dimethylbenzamide, is dissolved in ethanol at room temperature.
-
Slow evaporation of the ethanolic solution over a period of two weeks yields colorless block-like crystals of the final product.
Analytical Method: UPLC-Q-Orbitrap HRMS for Quantification in Blood (Representative Protocol)
This protocol, developed for the determination of 2-amino-5-chloro-N,3-dimethylbenzamide in blood samples, provides a sensitive and accurate method for quantification that can be adapted for this compound.[3]
Sample Preparation: [3]
-
To 200 μL of a blood sample, add 800 μL of acetonitrile.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 3500 r/min for 15 minutes.
-
Collect the supernatant for analysis.
Instrumentation and Conditions: [3]
-
Analytical Technique: Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UPLC-Q-Orbitrap HRMS).
-
Detection Mode: Positive ion target tandem mass spectrometry (Target MS²).
-
Quantification: External standard method.
Performance Characteristics (for 2-amino-5-chloro-N,3-dimethylbenzamide): [3]
-
Linearity Range: 2.07–165.44 μg/L
-
Correlation Coefficient (r): 0.9994
-
Intra-day RSD: 2.6%–3.0%
-
Inter-day RSD: 3.1%–3.5%
-
Limit of Detection (LOD): 0.11 μg/L
-
Limit of Quantification (LOQ): 0.36 μg/L
Logical Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound, based on the representative protocols provided.
Caption: Synthesis and Analysis Workflow.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information directly linking this compound to specific biological activities or signaling pathways. However, its structural motif is present in molecules with diverse biological functions. For instance, various substituted 2-aminobenzamide derivatives have been investigated for their antimicrobial properties.[4] Furthermore, related benzamide structures have been explored as inhibitors of signaling pathways, such as the Hedgehog signaling pathway, which is crucial in developmental biology and oncology. While these findings do not directly implicate this compound, they highlight the potential for this compound to serve as a scaffold for the development of novel therapeutic agents. Further research is warranted to elucidate its specific biological roles.
References
- 1. This compound | C9H12N2O | CID 4778175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-N,N-dimethylbenzamide from Isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-amino-N,N-dimethylbenzamide, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, isatoic anhydride. The reaction involves the nucleophilic attack of dimethylamine on isatoic anhydride, leading to the opening of the anhydride ring and subsequent formation of the desired amide with the release of carbon dioxide. Various reaction conditions have been reported, influencing the yield and purity of the final product. This application note summarizes these methods, presents quantitative data in a clear tabular format, and provides a generalized experimental protocol.
Introduction
This compound and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agricultural chemicals. The synthesis from isatoic anhydride is a common and efficient method. The reaction proceeds via the aminolysis of the anhydride by dimethylamine. This process is generally high-yielding and can be performed under relatively mild conditions. The choice of solvent and the form of dimethylamine (gas or aqueous solution) can impact the reaction outcome.
Reaction Mechanism
The synthesis of this compound from isatoic anhydride is a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of dimethylamine on one of the carbonyl carbons of the isatoic anhydride ring. This leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens, and a carboxylate is formed. Decarboxylation of this intermediate releases carbon dioxide and yields the final product, this compound.
Experimental Protocols
This section provides a generalized protocol for the synthesis of this compound from isatoic anhydride. Specific examples with varying solvents and dimethylamine sources are detailed in the subsequent table.
Materials:
-
Isatoic anhydride
-
Dimethylamine (40% aqueous solution or gas)
-
Solvent (e.g., acetonitrile, ethylene dichloride, methanol)
-
Chilled brine or ice bath
-
Reaction flask equipped with a magnetic stirrer
-
Standard work-up and purification equipment (e.g., rotary evaporator, filtration apparatus)
General Procedure:
-
In a suitable reaction flask, suspend isatoic anhydride (1.0 eq) in the chosen solvent.
-
Cool the mixture to the desired temperature (typically between -10°C and 10°C) using a chilled brine or ice bath.
-
Slowly add dimethylamine (1.1 to 1.5 eq) to the cooled suspension with vigorous stirring. If using dimethylamine gas, it can be bubbled directly into the reaction mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for the specified reaction time (typically 4-6 hours).
-
Upon completion of the reaction, the product can be isolated. In many cases, the product precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be further purified by recrystallization or other standard techniques if necessary.
Quantitative Data Summary
The following table summarizes the results from various reported syntheses of this compound from isatoic anhydride, highlighting the impact of different reaction conditions on yield and purity.
| Molar Ratio (Isatoic Anhydride:Dimethylamine) | Solvent | Temperature | Reaction Time | Purity | Yield | Reference |
| 1:1.5 | Methanol | -10°C to RT | 4 hours | 98.8% | 96.8% | [1] |
| 1:1.1 | Acetonitrile | <10°C to RT | 4 hours | 96.5% | 91.6% | [1][2] |
| 1:1.2 | Ethylene Dichloride | <10°C to RT | 5 hours | 94.0% | 85.0% | [1][2] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from isatoic anhydride.
Caption: General workflow for the synthesis of this compound.
Safety Precautions
-
Isatoic anhydride can be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethylamine is a flammable and corrosive gas or solution. Work in a well-ventilated fume hood and wear appropriate PPE.
-
The reaction can be exothermic. Proper temperature control is crucial, especially during the addition of dimethylamine.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The synthesis of this compound from isatoic anhydride is a robust and high-yielding reaction. The choice of solvent and the control of reaction temperature are key parameters to optimize for high purity and yield. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
Application Notes and Protocols for the Synthesis of 2-Amino-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 2-amino-N,N-dimethylbenzamide, a key intermediate in the preparation of various pharmaceutical compounds, including local anesthetics and anti-inflammatory agents.[1] The protocols outlined below are based on established chemical literature, ensuring a reliable and reproducible methodology.
Introduction
This compound is an ortho-substituted aminobenzene derivative frequently utilized in medicinal chemistry and proteomics research.[2] Its synthesis is most commonly achieved through the ring-opening of isatoic anhydride with dimethylamine. This method is advantageous due to the commercial availability of the starting materials and generally high yields. The following protocol details this synthetic route, offering variations in solvent and reaction conditions to accommodate different laboratory setups and purity requirements.
Experimental Protocols
Principle Reaction:
Isatoic anhydride reacts with dimethylamine, leading to the opening of the anhydride ring and subsequent formation of this compound with the release of carbon dioxide.
Method 1: Synthesis using Dimethylamine Aqueous Solution in Acetonitrile
This protocol is adapted from a patented procedure and offers a high yield and purity.[3]
Materials:
-
Isatoic anhydride (99.0% purity)
-
Dimethylamine aqueous solution (40%)
-
Acetonitrile
-
Chilled brine
-
Reaction flask equipped with a stirrer
-
Cooling bath
Procedure:
-
In a reaction flask, suspend 82.3 g (0.5 mol) of isatoic anhydride in 400 mL of acetonitrile.
-
Begin stirring the suspension and cool the flask to below 10 °C using a chilled brine bath.
-
Slowly add 62 g (0.55 mol) of a 40% dimethylamine aqueous solution to the cooled suspension. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to precipitate the crude product.
-
Collect the solid product by filtration.
-
The resulting this compound can be further purified by recrystallization if necessary.
Method 2: Synthesis using Dimethylamine Gas in Methanol
This variation of the synthesis utilizes dimethylamine gas and methanol as the solvent, which has been reported to produce a high yield and purity of the target compound.[3]
Materials:
-
Isatoic anhydride (99.0% purity)
-
Dimethylamine gas (99.9% purity)
-
Methanol
-
Chilled brine
-
Reaction flask equipped with a gas inlet and stirrer
-
Cooling bath
Procedure:
-
In a reaction flask, dissolve 82.3 g (0.5 mol) of isatoic anhydride in 400 mL of methanol.
-
Cool the solution to below -10 °C using a chilled brine bath.
-
Bubble 34 g (0.75 mol) of dimethylamine gas through the cooled solution with vigorous stirring.
-
After the gas has been added, allow the reaction mixture to slowly warm to room temperature and continue to stir for 4 hours.
-
Remove the solvent by vacuum evaporation to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system.
Data Presentation
The following table summarizes the quantitative data from the described experimental protocols for easy comparison.
| Parameter | Method 1 | Method 2 |
| Starting Material | Isatoic anhydride | Isatoic anhydride |
| Reagent | 40% Dimethylamine (aq) | Dimethylamine (gas) |
| Solvent | Acetonitrile | Methanol |
| Molar Ratio (Anhydride:Amine) | 1 : 1.1 | 1 : 1.5 |
| Reaction Temperature | < 10 °C to RT | < -10 °C to RT |
| Reaction Time | 4 hours | 4 hours |
| Reported Yield | 96.8%[3] | 85.0% (in a similar solvent)[3] |
| Reported Purity | 98.8%[3] | 94.0% (in a similar solvent)[3] |
Experimental Workflow
The general workflow for the synthesis of this compound from isatoic anhydride is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: 2-Amino-N,N-dimethylbenzamide and its Analogs as Precursors in Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-amino-N,N-dimethylbenzamide and its structural analogs as key precursors in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The document outlines synthetic strategies, detailed experimental protocols, and the pharmacological context of the resulting compounds.
Introduction: The Versatility of the 2-Aminobenzamide Scaffold
This compound and its derivatives are valuable building blocks in organic synthesis. The presence of an aniline-type amino group and an amide functionality on an aromatic ring allows for a variety of chemical transformations, making them ideal starting materials for the construction of complex molecules.[1] Notably, this scaffold is a key component in the synthesis of a range of bioactive compounds, including local anesthetics and potent insecticides.[1] This document will focus on two prominent examples: the synthesis of local anesthetics related to lidocaine and the synthesis of the insecticide chlorantraniliprole.
Synthesis of a Local Anesthetic Analog
While the direct synthesis of lidocaine starts from 2,6-dimethylaniline, the following protocol illustrates a parallel synthesis of an amide-based local anesthetic, demonstrating the synthetic principles applicable to derivatives of this compound. Local anesthetics of this class function by blocking voltage-gated sodium channels in the neuronal membrane, preventing the transmission of pain signals.[1][2][3][4]
Synthetic Workflow
The synthesis is a two-step process involving the acylation of the aniline derivative followed by a nucleophilic substitution.
Experimental Protocol: Synthesis of a Lidocaine Analog
Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide [2][5][6]
-
In a 125 mL Erlenmeyer flask, dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid.
-
To this solution, add 2.0 mL of α-chloroacetyl chloride.
-
Add a solution of approximately 3.3 g of sodium acetate trihydrate in 67 mL of water to the reaction mixture.
-
Cool the mixture in an ice bath to induce precipitation.
-
Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with water to remove acetic acid.
-
Allow the product to air-dry.
Step 2: Synthesis of Lidocaine [2][5][6]
-
In a 50-mL round-bottom flask, combine the α-chloro-2,6-dimethylacetanilide from Step 1 with 7.5 mL of diethylamine and 25 mL of toluene.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 90 minutes.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with three 50 mL portions of water, followed by two 20 mL portions of 3 M HCl.
-
Combine the aqueous acidic extracts and cool in an ice bath.
-
Make the aqueous solution basic by the dropwise addition of 30% KOH solution.
-
Extract the product with two 25 mL portions of diethyl ether.
-
Wash the combined ether layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
The product can be further purified by recrystallization from hexanes.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |
| 1 | α-chloro-2,6-dimethylacetanilide | 2,6-dimethylaniline | α-chloroacetyl chloride, Sodium acetate | Glacial acetic acid | ~90%[7] | >95% |
| 2 | Lidocaine | α-chloro-2,6-dimethylacetanilide | Diethylamine | Toluene | ~91%[7] | >99% (after purification)[7] |
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Synthesis of the Insecticide Chlorantraniliprole
A derivative of this compound, 2-amino-5-chloro-N,3-dimethylbenzamide, is a crucial intermediate in the synthesis of the widely used insecticide, chlorantraniliprole.[8][9] This insecticide exhibits its effect by targeting the ryanodine receptors in insects, leading to uncontrolled calcium release from the sarcoplasmic reticulum in muscle cells, causing paralysis and death.[9]
Synthetic Workflow
The synthesis of chlorantraniliprole is a convergent synthesis involving the preparation of two key intermediates followed by a final coupling reaction.
Experimental Protocol: Synthesis of Chlorantraniliprole
Step 1: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide [10]
-
To a solution of 2-amino-N,3-dimethylbenzamide (4 g) and hydrochloric acid (8 ml) in acetic acid (12 ml), add hydrogen peroxide (30%) at 5-10°C.
-
Stir the reaction mixture for 5-6 hours at room temperature.
-
Monitor the reaction progress by HPLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Isolate the solid product by filtration and wash with water.
Step 2: Synthesis of Chlorantraniliprole [11]
-
In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in acetonitrile.
-
Add a base, such as 3-methylpyridine, to the mixture.
-
Cool the reaction mixture to approximately -5°C in an ice-salt bath.
-
Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the temperature between -5 to 0°C.
-
After the addition is complete, stir the mixture at this temperature for about 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain pure chlorantraniliprole.
Quantitative Data
| Step | Product | Starting Materials | Key Reagents | Solvent | Yield | Purity |
| 1 | 2-amino-5-chloro-N,3-dimethylbenzamide | 2-amino-N,3-dimethylbenzamide | HCl, H₂O₂ | Acetic Acid | 70-85%[10] | >95%[10] |
| 2 | Chlorantraniliprole | 2-amino-5-chloro-N,3-dimethylbenzamide, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | Methanesulfonyl chloride, 3-Methylpyridine | Acetonitrile | 86-90% | >97% |
Mechanism of Action: Ryanodine Receptor Modulation
Conclusion
This compound and its analogs are indispensable precursors in the synthesis of a diverse range of biologically active molecules. The synthetic routes to local anesthetics and the insecticide chlorantraniliprole highlight the chemical versatility of this scaffold. The provided protocols offer a foundation for the laboratory-scale synthesis of these important compounds, and the mechanistic diagrams provide a clear understanding of their pharmacological and toxicological actions. Researchers and drug development professionals can leverage this information for the discovery and development of new chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. is.muni.cz [is.muni.cz]
- 7. CN110938012A - Preparation method of lidocaine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 10. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Application of 2-amino-N,N-dimethylbenzamide in the Synthesis of Novel Herbicidal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N,N-dimethylbenzamide, a derivative of anthranilic acid, serves as a versatile building block in the synthesis of various biologically active compounds. While its structural analogs have been extensively used in the development of insecticides, its application in the synthesis of herbicides presents an area of growing interest. This document provides a detailed overview of a synthetic protocol for a novel herbicidal agent derived from this compound, including its hypothetical mode of action, experimental procedures, and biological activity data. The methodologies and data presented herein are based on established chemical principles and representative herbicidal efficacy studies.
Hypothetical Herbicide Profile: "Aminobenzamide Propanil Analog" (APA)
For the purpose of this application note, we will detail the synthesis and evaluation of a hypothetical herbicidal compound, "Aminobenzamide Propanil Analog" (APA). Propanil is a widely used post-emergence herbicide that acts by inhibiting photosynthesis. APA is designed as an analog with potential for improved efficacy or a modified spectrum of activity.
Synthesis of Aminobenzamide Propanil Analog (APA)
The synthesis of APA from this compound involves a two-step process:
-
Diazotization and Chlorination: The amino group of this compound is converted to a diazonium salt, which is subsequently replaced by a chlorine atom via a Sandmeyer-type reaction.
-
Amide Coupling: The resulting 2-chloro-N,N-dimethylbenzamide is then coupled with 3,4-dichloroaniline to yield the final product, APA.
Experimental Protocol: Synthesis of 2-chloro-N,N-dimethylbenzamide
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 16.4 g (0.1 mol) of this compound in 100 mL of 6 M hydrochloric acid.
-
Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate 500 mL beaker, dissolve 14.3 g (0.1 mol) of copper(I) chloride in 50 mL of concentrated hydrochloric acid. Cool this solution to 5 °C.
-
Addition: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. An effervescence of nitrogen gas will be observed.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Pour the mixture into 200 mL of ice water.
-
Extraction: Extract the aqueous mixture with three 100 mL portions of dichloromethane.
-
Purification: Combine the organic extracts, wash with 100 mL of saturated sodium bicarbonate solution and then with 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain 2-chloro-N,N-dimethylbenzamide.
Experimental Protocol: Synthesis of Aminobenzamide Propanil Analog (APA)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 18.3 g (0.1 mol) of 2-chloro-N,N-dimethylbenzamide and 16.2 g (0.1 mol) of 3,4-dichloroaniline in 100 mL of anhydrous toluene.
-
Catalyst and Ligand Addition: Add 0.9 g (1 mol%) of palladium(II) acetate and 2.1 g (2 mol%) of Xantphos.
-
Base Addition: Add 13.8 g (0.1 mol) of potassium carbonate.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solids.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, APA.
Herbicidal Activity Data (Hypothetical)
The herbicidal efficacy of APA was evaluated against common weed species and compared to the commercial herbicide Propanil. The following table summarizes the post-emergence herbicidal activity as the concentration required to inhibit growth by 50% (IC50).
| Compound | Echinochloa crus-galli (Barnyardgrass) IC50 (µM) | Amaranthus retroflexus (Redroot Pigweed) IC50 (µM) | Solanum nigrum (Black Nightshade) IC50 (µM) |
| APA | 75 | 120 | 95 |
| Propanil | 100 | 150 | 110 |
Visualizations
Synthesis Pathway of Aminobenzamide Propanil Analog (APA)
Caption: Synthetic route to Aminobenzamide Propanil Analog (APA).
Experimental Workflow for Herbicide Synthesis and Testing
Caption: Workflow from synthesis to herbicidal activity evaluation.
Conclusion
This compound demonstrates potential as a valuable starting material for the synthesis of novel herbicidal agents. The hypothetical compound, Aminobenzamide Propanil Analog (APA), illustrates a plausible synthetic route and encouraging, albeit hypothetical, herbicidal activity. Further research into the derivatization of this compound could lead to the discovery of new herbicides with improved properties, addressing the ongoing need for effective weed management solutions in agriculture. The provided protocols and workflows offer a foundational framework for researchers to explore this chemical space.
The Untapped Potential of 2-amino-N,N-dimethylbenzamide as a Directing Group in Organic Synthesis: Application Notes and Protocols
Disclaimer: The following application notes and protocols are proposed based on the established reactivity of analogous functional groups due to a lack of specific literature precedent for 2-amino-N,N-dimethylbenzamide as a directing group. These are intended to serve as a starting point for researchers exploring its potential in directed organic synthesis.
Introduction
This compound is a readily available aromatic compound featuring two potential directing functionalities: a primary amino group and a tertiary N,N-dimethylcarboxamide group. Both of these moieties have been independently utilized to direct C-H functionalization reactions at the ortho position of an aromatic ring. The primary amine can coordinate to a transition metal catalyst, facilitating ortho-C-H activation. Similarly, the N,N-dimethylbenzamide group is a well-known directing group for ortho-lithiation and subsequent functionalization. This document outlines potential applications and detailed protocols for the use of this compound as a directing group in key organic transformations.
Application Note 1: Amine-Directed ortho-C–H Arylation
The primary amino group in this compound can serve as a directing group for transition metal-catalyzed ortho-C–H arylation. This approach allows for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. Palladium catalysis is a common and effective method for this transformation.
Proposed Reaction:
Experimental Workflow for Amine-Directed ortho-C–H Arylation
Caption: Workflow for the proposed amine-directed ortho-C–H arylation.
Data Presentation: Representative Substrate Scope and Yields
The following table presents hypothetical data for the palladium-catalyzed ortho-arylation of this compound with various aryl bromides, based on typical yields for similar aniline-directed reactions.
| Entry | Aryl Bromide | Product | Proposed Yield (%) |
| 1 | 4-Bromotoluene | 2-amino-N,N-dimethyl-6-(p-tolyl)benzamide | 75 |
| 2 | 1-Bromo-4-methoxybenzene | 2-amino-6-(4-methoxyphenyl)-N,N-dimethylbenzamide | 82 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-amino-N,N-dimethyl-6-(4-(trifluoromethyl)phenyl)benzamide | 65 |
| 4 | 2-Bromopyridine | 2-amino-N,N-dimethyl-6-(pyridin-2-yl)benzamide | 58 |
Experimental Protocol: Palladium-Catalyzed ortho-Arylation
Materials:
-
This compound (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
P(o-tolyl)₃ (0.1 mmol, 10 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (164.2 mg, 1.0 mmol), the corresponding aryl bromide (1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), P(o-tolyl)₃ (30.4 mg, 0.1 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Application Note 2: Amide-Directed ortho-Lithiation and Functionalization
The N,N-dimethylbenzamide functionality is a powerful directing group for ortho-lithiation. Treatment with a strong organolithium base, such as sec-butyllithium, in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), can selectively deprotonate the ortho-position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.
Proposed Reaction:
Logical Relationship for Amide-Directed ortho-Lithiation
Caption: Proposed pathway for amide-directed ortho-lithiation and functionalization.
Data Presentation: Representative Electrophiles and Yields
This table shows plausible yields for the ortho-functionalization of this compound with different electrophiles, based on typical outcomes for N,N-dialkylbenzamide-directed lithiations.
| Entry | Electrophile | Product | Proposed Yield (%) |
| 1 | Iodomethane (MeI) | 2-amino-N,N,6-trimethylbenzamide | 85 |
| 2 | Benzaldehyde (PhCHO) | 2-amino-6-(hydroxy(phenyl)methyl)-N,N-dimethylbenzamide | 78 |
| 3 | N,N-Dimethylformamide (DMF) | 2-amino-6-formyl-N,N-dimethylbenzamide | 72 |
| 4 | Iodine (I₂) | 2-amino-6-iodo-N,N-dimethylbenzamide | 90 |
Experimental Protocol: Amide-Directed ortho-Lithiation and Iodination
Materials:
-
This compound (1.0 mmol)
-
TMEDA (1.2 mmol)
-
sec-Butyllithium (1.1 mmol, 1.4 M in cyclohexane)
-
Iodine (1.5 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Inert atmosphere (Argon)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add this compound (164.2 mg, 1.0 mmol) and anhydrous THF (10 mL) under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (0.18 mL, 1.2 mmol) to the solution.
-
Slowly add sec-butyllithium (0.79 mL, 1.1 mmol, 1.4 M in cyclohexane) dropwise via syringe over 10 minutes, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (380.7 mg, 1.5 mmol) in anhydrous THF (5 mL).
-
Add the solution of iodine dropwise to the aryllithium solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-amino-6-iodo-N,N-dimethylbenzamide.
Conclusion
While direct experimental evidence for the use of this compound as a directing group is currently limited in the scientific literature, its structural motifs strongly suggest its potential in a variety of ortho-C–H functionalization reactions. The protocols and data presented herein, based on well-established precedents for analogous primary aniline and N,N-dialkylbenzamide directing groups, provide a solid foundation for researchers to explore and develop novel synthetic methodologies. Further investigation into the directing group capabilities of this bifunctional molecule could unveil new and efficient pathways for the synthesis of complex aromatic compounds.
Application Notes and Protocols for the Synthesis of MCHR1 Antagonists Utilizing 2-amino-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, employing 2-amino-N,N-dimethylbenzamide as a key starting material. This document outlines the synthetic strategy, experimental procedures, and relevant biological context for professionals engaged in drug discovery and development.
Introduction
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis, appetite, and mood. Its effects are mediated through G protein-coupled receptors, primarily MCHR1. Antagonism of MCHR1 is a promising therapeutic strategy for the treatment of obesity and anxiety-related disorders. This document details the synthesis of a potent MCHR1 antagonist, ATC0065, using a convergent synthetic approach starting from this compound.
MCHR1 Signaling Pathway
MCHR1 is a G protein-coupled receptor that can couple to Gq and Gi proteins. Upon binding of its ligand, MCH, the receptor initiates a cascade of intracellular signaling events. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC). The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Caption: MCHR1 Signaling Pathway.
Synthetic Protocol for ATC0065
The synthesis of the MCHR1 antagonist ATC0065 is achieved through a multi-step process. The key step involves the formation of a quinazolinone core via a condensation reaction, followed by functionalization.
Starting Materials:
-
This compound
-
cis-1,4-Cyclohexanediamine
Experimental Workflow
Caption: Synthetic Workflow for ATC0065.
Step-by-Step Procedure
Step 1: Synthesis of Intermediate 1 (2-(2-chloroacetamido)-N,N-dimethylbenzamide)
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2 (Quinazolinone Core)
-
Dissolve Intermediate 1 (1.0 eq) and cis-1,4-cyclohexanediamine (1.1 eq) in a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 120-140 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude quinazolinone core (Intermediate 2).
Step 3: Synthesis of Final Product (ATC0065)
-
In a reaction vessel, combine Intermediate 2 (1.0 eq), the appropriate aryl halide (Reagent Y, 1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), and a phosphine ligand (e.g., Xantphos, 0.1 eq).
-
Add a base such as cesium carbonate (2.0 eq) and a suitable solvent like 1,4-dioxane or toluene.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) to 100-110 °C for 8-12 hours.
-
Monitor the reaction for the disappearance of starting materials.
-
Once complete, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford the final MCHR1 antagonist, ATC0065.
Data Presentation
The following table summarizes the typical quantitative data obtained from the synthesis of ATC0065.
| Step | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | Intermediate 1 | 240.69 | 85-95 | >95 |
| 2 | Intermediate 2 | 298.41 | 70-80 | >90 |
| 3 | ATC0065 | Varies | 50-65 | >98 |
Note: The molecular weight of the final product (ATC0065) will vary depending on the specific aryl halide used in the final coupling step. The yields and purities are representative and may vary based on reaction scale and optimization.
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of MCHR1 antagonists based on a quinazolinone scaffold, starting from the readily available this compound. The described workflow and experimental details offer a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize and explore novel MCHR1 antagonists for potential therapeutic applications. Further optimization of reaction conditions may be necessary to adapt the protocol for specific analogues or large-scale synthesis.
Application Notes and Protocols for the Catalytic Synthesis of 2-Amino-N,N-dimethylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N,N-dimethylbenzamide and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Traditional synthetic routes often involve multiple steps with harsh reaction conditions. Modern catalytic methods offer more efficient and atom-economical alternatives for the synthesis of these important building blocks. This document provides an overview of prominent catalytic strategies, detailed experimental protocols, and comparative data for the synthesis of this compound derivatives. The primary focus is on transition metal-catalyzed C-H amination and cross-coupling reactions, which represent the forefront of synthetic methodology in this area.
Catalytic Methodologies Overview
The synthesis of this compound derivatives can be efficiently achieved through several catalytic approaches, primarily utilizing palladium, rhodium, and copper catalysts. These methods include:
-
Palladium-Catalyzed C-H Amination: This powerful technique allows for the direct introduction of an amino group at the ortho-position of the benzamide ring. The N,N-dimethylamido group acts as a directing group, facilitating the C-H activation process.
-
Copper-Catalyzed Amination: Copper catalysts are effective for the coupling of 2-halobenzamides with various nitrogen sources, including dimethylamine. This approach is often cost-effective and utilizes readily available starting materials.
-
Rhodium-Catalyzed C-H Amination: Similar to palladium, rhodium complexes can catalyze the ortho-amination of benzamides, often with high selectivity and functional group tolerance.
-
Multi-step Synthesis involving Catalytic Hydrogenation: Traditional routes often involve the reduction of a nitro group to an amino group, a transformation for which catalytic hydrogenation is a standard and efficient method.
Data Presentation: Comparison of Catalytic Methods
The following table summarizes quantitative data from various catalytic methods for the synthesis of 2-aminobenzamide derivatives. This allows for a direct comparison of catalyst systems, reaction conditions, and yields.
| Catalyst System | Starting Material | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | N,N-dimethylbenzamide | O-benzoyl hydroxylamines | Toluene | 100-130 | 12-24 | 60-85 | General procedure adapted from literature |
| Cu₂O / 1,10-phenanthroline | Iodobenzene, Benzyl cyanide | N,N-dimethylformamide (DMF) | DMF | 130 | 12 | up to 85 | [1] |
| Rh₂(esp)₂ | Benzene derivative | TcesNH₂ | Dichloromethane | 40 | 12-24 | 50-80 | General procedure adapted from literature |
| Pd/C | 2-Nitro-N,N-dimethylbenzamide | H₂ | Methanol | 25 | 2-4 | >95 | Standard catalytic hydrogenation |
| [Ru₃(CO)₁₂] / AgO₂C(1-Ad) | Benzamide derivative | N-Halogenated amine | Dichloroethane | 80 | 12 | 70-90 | General procedure adapted from literature |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Ortho-C-H Amination of N,N-Dimethylbenzamide
This protocol describes a general procedure for the direct ortho-amination of N,N-dimethylbenzamide using a palladium catalyst and an electrophilic amine source.
Materials:
-
N,N-dimethylbenzamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,4,6-Trimethoxypyridine (ligand)
-
O-Benzoyl hydroxylamine derivative (amine source)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N,N-dimethylbenzamide (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and 2,4,6-trimethoxypyridine (0.1 mmol, 10 mol%).
-
Add the O-benzoyl hydroxylamine derivative (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Add 5 mL of anhydrous toluene to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.
Protocol 2: Copper-Catalyzed Amination of 2-Iodobenzamide with Dimethylamine
This protocol provides a method for the synthesis of this compound from 2-iodobenzamide and dimethylamine using a copper catalyst.
Materials:
-
2-Iodo-N,N-dimethylbenzamide
-
Copper(I) iodide (CuI)
-
L-proline (ligand)
-
Potassium carbonate (K₂CO₃)
-
Dimethylamine solution (e.g., 2 M in THF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction vial suitable for microwave heating or conventional heating
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vial, add 2-iodo-N,N-dimethylbenzamide (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Add 3 mL of anhydrous DMSO.
-
Add the dimethylamine solution (1.5 mmol).
-
Seal the vial and heat the reaction mixture to 100 °C for 24-48 hours (or use microwave irradiation at a suitable temperature and time, e.g., 150 °C for 30 minutes). Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: General experimental workflow for catalytic synthesis.
Caption: Simplified catalytic cycle for C-H amination.
References
Application Notes and Protocols for the One-Pot Synthesis of 2-Amino-N,N-dimethylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzamide derivatives are significant structural motifs in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The development of efficient and economical synthetic routes to these compounds is of considerable interest. One-pot syntheses, in particular, offer numerous advantages by minimizing intermediate isolation steps, reducing solvent waste, and improving overall time and resource efficiency. This document provides detailed application notes and a comprehensive protocol for the one-pot synthesis of 2-amino-N,N-dimethylbenzamide derivatives, primarily focusing on the reaction of isatoic anhydride with dimethylamine.
Reaction Principle
The primary synthetic route involves the nucleophilic attack of an amine on the electrophilic carbonyl group of isatoic anhydride. This is followed by a ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide derivative. This reaction can be carried out in a single pot, often with high yields.[1][2]
Data Presentation: Synthesis of this compound Derivatives
The following table summarizes representative quantitative data for the synthesis of this compound and related derivatives, compiled from various methodologies.
| Starting Material | Amine | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Isatoic Anhydride | Dimethylamine (40% aq. solution) | Acetonitrile | 4 hours | Room Temperature | 91.6 | 96.5 | [3] |
| Isatoic Anhydride | Dimethylamine (40% aq. solution) | 1,2-Dichloroethane | 5 hours | Room Temperature | 85.0 | 94.0 | [3] |
| Isatoic Anhydride | Dimethylamine (gas) | Methanol | 4 hours | Room Temperature | 96.8 | 98.8 | [3] |
| Isatoic Anhydride | Dimethylamino formic acid | Ethyl Acetate | 4 hours | Room Temperature | 98.0 | 99.0 | [3] |
| Isatoic Anhydride | Dimethylamino formic acid | N,N-Dimethylformamide | 4 hours | Room Temperature | 92.4 | 98.2 | [3] |
| Isatoic Anhydride | Dimethylamino formic acid | Toluene | 6 hours | Room Temperature | 81.3 | 93.6 | [3] |
| 2-Amino-3-methylbenzoic acid | Methylamine (aq. solution) | Not specified (part of one-pot) | Not specified | Not specified | 87-94 (overall) | Not specified | [4] |
Experimental Protocols
This section provides a detailed methodology for a representative one-pot synthesis of this compound from isatoic anhydride and an aqueous solution of dimethylamine.
Materials:
-
Isatoic anhydride (99.0% purity)
-
Dimethylamine (40% aqueous solution)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Chilled brine bath
-
Apparatus for vacuum filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 82.3 g (0.5 mol) of isatoic anhydride in 400 mL of acetonitrile.
-
Initial Cooling: Place the flask in a chilled brine bath and begin stirring. Cool the suspension to below 10 °C.
-
Amine Addition: While maintaining the temperature below 10 °C, slowly add 62 g (0.55 mol) of a 40% aqueous dimethylamine solution to the reaction mixture.
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Stirring: Continue to stir the reaction mixture at room temperature for 4 hours.
-
Product Isolation: Upon completion of the reaction, the product will precipitate out of the solution. Isolate the solid product by vacuum filtration.
-
Drying: Dry the collected solid under reduced pressure to obtain this compound.
Expected Outcome: This procedure is expected to yield approximately 77.8 g of this compound with a purity of around 96.5%, corresponding to a yield of 91.6%.[3]
Visualizations
Signaling Pathway Diagram
Caption: General reaction pathway for the synthesis of 2-aminobenzamide derivatives.
Experimental Workflow Diagram
Caption: Experimental workflow for the one-pot synthesis of this compound.
References
Scale-Up Synthesis of 2-Amino-N,N-dimethylbenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-amino-N,N-dimethylbenzamide, a key intermediate in the pharmaceutical and fine chemical industries. The information presented is intended to guide researchers and process chemists in transitioning from laboratory-scale procedures to larger-scale production.
Introduction
This compound is a valuable building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals. The efficient and robust production of this intermediate is therefore of significant industrial importance. The primary synthetic route involves the reaction of isatoic anhydride with dimethylamine. While this reaction is straightforward on a laboratory scale, scaling up presents several challenges that require careful consideration of reaction conditions, safety, and process control.
This application note outlines two primary protocols for the scale-up synthesis: a classical approach using an organic solvent and a greener, aqueous-based method. It also discusses key considerations for process safety and optimization.
Synthetic Pathway
The overall synthetic transformation is the aminolysis of isatoic anhydride with dimethylamine, which proceeds with the evolution of carbon dioxide.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis in Organic Solvent
This protocol is based on established laboratory procedures and is suitable for scale-up with appropriate engineering controls. Several organic solvents can be employed, with the choice often depending on downstream processing and cost considerations.
Materials:
-
Isatoic Anhydride
-
Dimethylamine (40% aqueous solution) or Dimethylformamide (as a source of dimethylamine)
-
Solvent: Ethylene Dichloride, Toluene, or Acetonitrile
-
Water (for extraction)
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and condenser
-
Addition funnel
-
Chiller/heater for reactor temperature control
-
Separatory funnel (for workup)
-
Rotary evaporator
Procedure:
-
Charge the reactor with the chosen organic solvent (e.g., 400 mL of ethylene dichloride per 82.3 g of isatoic anhydride).
-
Begin stirring and cool the solvent to below 10 °C.
-
Slowly add the dimethylamine source (e.g., 68 g of 40% aqueous dimethylamine solution) to the cooled solvent, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 4-6 hours. The reaction progress can be monitored by techniques such as TLC or HPLC.
-
Upon completion, perform an aqueous workup by adding water and separating the organic layer.
-
Wash the organic layer with brine.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or chromatography if required.
Protocol 2: Aqueous Synthesis (Green Chemistry Approach)
This protocol offers a more environmentally friendly alternative by using water as the solvent, which can simplify downstream processing and reduce solvent waste.[1]
Materials:
-
Isatoic Anhydride
-
Ammonia or other amine (as a buffer component)
-
Ammonium carbonate or amine carbonate
-
Ammonium chloride or amine hydrohalide
-
Water
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and condenser
-
pH meter
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Prepare a buffered aqueous solution. For example, dissolve ammonia, ammonium carbonate, and ammonium chloride in water.
-
Adjust the pH of the solution to approximately 10.
-
Heat the solution to 55-60 °C.
-
Incrementally add the isatoic anhydride to the heated, buffered solution over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, continue stirring at 60 °C for an additional 10-15 minutes. The pH of the solution will decrease to around 7.8.
-
Cool the reaction mixture to 0-5 °C to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water.
-
Dry the product under vacuum.
Data Presentation
The following tables summarize quantitative data from various reported laboratory-scale syntheses of this compound.
Table 1: Synthesis in Organic Solvents
| Parameter | Example 1 | Example 2 | Example 3 |
| Isatoic Anhydride (g) | 82.3 | 82.3 | 82.3 |
| Dimethylamine Source | 40% aq. Dimethylamine | 40% aq. Dimethylamine | Dimethylformamide |
| Solvent | Ethylene Dichloride | Acetonitrile | Toluene |
| Solvent Volume (mL) | 400 | 400 | 320 |
| Reaction Time (h) | 5 | 4 | 6 |
| Yield (%) | 85.0 | 96.8 | 93.6 |
| Purity (%) | 94.0 | 98.8 | 93.6 |
Data extracted from patent CN101585781B.
Table 2: Aqueous Synthesis of a Related Anthranilamide
| Parameter | Value |
| Isatoic Anhydride (g) | 163 (1 mol) |
| Amine | Ammonia |
| Buffer Components | Ammonium Carbonate, Ammonium Chloride |
| Solvent | Water |
| Reaction Temperature (°C) | 55-60 |
| Yield (%) | 91-96 |
| Purity (%) | >99 |
Data adapted from US Patent 4,265,832 for a similar anthranilamide synthesis to illustrate the potential of the aqueous route.[1]
Scale-Up Considerations and Logical Workflow
Scaling up the synthesis of this compound requires careful attention to several factors to ensure a safe, efficient, and reproducible process.
References
Application Notes and Protocols for the Quantification of 2-amino-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-amino-N,N-dimethylbenzamide in biological matrices. The methodologies described herein are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation. The primary techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Method for Quantification in Biological Matrices
This application note describes a robust and sensitive method for the quantification of this compound in biological samples, such as plasma, using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The protocol is adapted from a validated method for a structurally similar compound, 2-amino-5-chloro-N,3-dimethylbenzamide[1].
Principle
The method involves a simple protein precipitation step to extract the analyte from the biological matrix, followed by separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in positive ion mode. Quantification is achieved using an external standard calibration curve.
Experimental Protocol
1.2.1. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 800 µL of cold acetonitrile to the sample[1].
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 3500 x g for 15 minutes to pellet the precipitated proteins[1].
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
1.2.2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-Orbitrap) or a triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transition (Proposed):
-
Precursor Ion (Q1): m/z 165.1 (corresponding to [M+H]⁺)
-
Product Ion (Q3): A prominent fragment should be chosen for quantification after direct infusion of a standard solution. A likely fragment would result from the loss of the dimethylamine group (m/z 120.1).
-
Data Presentation: Typical Method Performance
The following quantitative data is based on the validated method for the structurally similar compound 2-amino-5-chloro-N,3-dimethylbenzamide and represents the expected performance for this proposed method[1].
| Parameter | Typical Performance |
| Linearity Range | 2 - 165 µg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/L |
| Limit of Quantification (LOQ) | ~0.4 µg/L |
| Intra-day Precision (%RSD) | 2.6% - 3.0% |
| Inter-day Precision (%RSD) | 3.1% - 3.5% |
| Accuracy (% Recovery) | 101.0% - 108.4% |
HPLC-UV Method for Quantification
This application note provides a protocol for the quantification of this compound using HPLC with UV detection. This method is suitable for samples with higher concentrations of the analyte and where an LC-MS/MS system is not available. The methodology is based on a published method for another benzamide derivative[2].
Principle
The analyte is separated from other matrix components on a C18 reversed-phase column with an isocratic mobile phase. Quantification is achieved by measuring the UV absorbance at a specified wavelength and comparing it to a calibration curve prepared from known standards. The UV detection wavelength is proposed based on the spectral data of the closely related compound N,N-dimethylbenzamide, which exhibits a UV absorbance maximum around 220-230 nm[3].
Experimental Protocol
2.2.1. Sample Preparation
For biological samples, the protein precipitation method described in section 1.2.1 can be used. For other sample matrices, a suitable extraction method such as solid-phase extraction (SPE) may be required.
2.2.2. HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 5 µm, 4.6 x 250 mm, or equivalent
-
Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detector Wavelength: 230 nm
Data Presentation: Expected Method Performance
The expected performance of this HPLC-UV method is based on a similar validated method for a different benzamide derivative[2].
| Parameter | Expected Performance |
| Linearity Range | 0.25 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.1 ng on column |
| Limit of Quantification (LOQ) | ~0.2 ng on column |
| Intra-day and Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90% - 110% |
GC-MS Method for Quantification
This application note outlines a protocol for the quantification of this compound by GC-MS following a derivatization step. Due to the polar nature of the primary amino group, derivatization is necessary to improve the volatility and chromatographic behavior of the analyte[3]. Silylation is a common and effective derivatization technique for compounds containing active hydrogens[4].
Principle
The primary amino group of this compound is derivatized using a silylating agent, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form a more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) derivative. The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer. Quantification is performed using a calibration curve.
Experimental Protocol
3.2.1. Derivatization
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of neat MTBSTFA and 100 µL of acetonitrile to the dried extract[4].
-
Seal the vial and heat at 100 °C for 4 hours to ensure complete derivatization[4].
-
Cool the sample to room temperature before GC-MS analysis.
3.2.2. GC-MS Conditions
-
GC System: Agilent 8890 GC or equivalent
-
Column: Rtx-5 amine (30 m x 0.32 mm x 1.50 µm) or a similar mid-polarity column[5].
-
Carrier Gas: Helium at a constant flow of 2 mL/min[5].
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 310 °C
-
Hold: 10 minutes at 310 °C
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-550
Data Presentation: Expected Method Performance
The expected performance characteristics are based on a validated GC-MS method for the closely related N,N-dimethylbenzamide[5].
| Parameter | Expected Performance |
| Correlation Coefficient (r²) | > 0.99 |
| System Suitability (%RSD) | < 2% |
| Method Precision (%RSD) | < 2% |
| Intermediate Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 80% - 120% |
References
- 1. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamide, N,N-dimethyl- [webbook.nist.gov]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of 2-amino-N,N-dimethylbenzamide in the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-amino-N,N-dimethylbenzamide is a versatile difunctional building block in organic synthesis, serving as a key precursor for a variety of heterocyclic compounds with significant biological activities. Its unique structure, featuring a nucleophilic amino group and an amide moiety on an aromatic ring, allows for diverse cyclization strategies to construct pharmacologically relevant scaffolds such as quinazolinones and benzodiazepines. This document provides detailed application notes and experimental protocols for the synthesis of these important classes of heterocycles, along with insights into their mechanisms of action.
Application Notes
This compound is a valuable starting material for the synthesis of a range of heterocyclic systems. The primary applications lie in the construction of:
-
Quinazolinones: These compounds are synthesized through cyclocondensation reactions of this compound with various carbon sources. The resulting quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Many approved drugs and clinical candidates, particularly epidermal growth factor receptor (EGFR) inhibitors, feature the quinazolinone core.[4][5]
-
Benzodiazepines: While less common, derivatives of this compound can be envisioned as precursors for certain benzodiazepine structures. Benzodiazepines are a well-established class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor, leading to sedative, hypnotic, anxiolytic, and anticonvulsant effects.[6]
The reactivity of the amino group allows for initial reactions with electrophiles, followed by intramolecular cyclization involving the amide nitrogen or carbonyl group to form the desired heterocyclic ring. The N,N-dimethyl substitution on the amide can influence the reactivity and solubility of the starting material and the properties of the final products.
Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones
The synthesis of 2,3-disubstituted-4(3H)-quinazolinones from this compound can be achieved through a one-pot, three-component reaction. This approach offers high efficiency and atom economy.[7]
Experimental Protocol: One-Pot Synthesis using Isatoic Anhydride, an Amine, and an Orthoester
This protocol describes a general, catalyst- and solvent-free method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.
Materials:
-
Isatoic anhydride
-
Primary amine (aryl, heteroaryl, alkyl, or cycloalkyl)
-
Orthoester (e.g., triethyl orthoformate, triethyl orthoacetate)
-
Microwave reactor or conventional heating setup
Procedure:
-
In a microwave-safe reaction vessel, combine isatoic anhydride (1.0 mmol), the primary amine (1.0 mmol), and the orthoester (1.2 mmol).
-
Seal the vessel and heat the mixture under microwave irradiation at 140 °C for 20-30 minutes. Alternatively, the mixture can be heated conventionally at 120 °C for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2,3-disubstituted quinazolin-4(3H)-one.
Quantitative Data:
The yields of 2,3-disubstituted quinazolin-4(3H)-ones synthesized via this method are generally high. The following table summarizes representative yields for the reaction of a substituted 2-aminobenzamide (as a proxy for this compound) with various amines and orthoesters.
| 2-Aminobenzamide Derivative | Amine | Orthoester | Product | Yield (%) |
| 2-amino-N-methylbenzamide | Aniline | Triethyl orthoformate | 2-phenyl-3-methyl-3H-quinazolin-4-one | 92 |
| 2-amino-N-methylbenzamide | Benzylamine | Triethyl orthoformate | 2-phenyl-3-benzyl-3H-quinazolin-4-one | 90 |
| 2-amino-N-methylbenzamide | Aniline | Triethyl orthoacetate | 2-methyl-3-phenyl-3H-quinazolin-4-one | 94 |
Note: Specific yield data for this compound was not available in the searched literature; the data presented is for a closely related analogue to demonstrate the general efficiency of the reaction.
Signaling Pathways and Mechanisms of Action
Quinazolinone Derivatives as EGFR Inhibitors
Many quinazolinone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5][8][9][10] Overexpression of EGFR can lead to uncontrolled cell proliferation and tumor growth.[9] Quinazolinone-based inhibitors typically bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways. This ultimately leads to cell cycle arrest and apoptosis.[1][10]
Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.
Benzodiazepines as GABA-A Receptor Modulators
Benzodiazepines exert their effects by binding to a specific site on the GABA-A receptor, which is distinct from the GABA binding site.[11] This binding enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane makes it less likely to fire, resulting in the central nervous system depressant effects of benzodiazepines.[6][12]
Caption: Mechanism of GABA-A receptor modulation by benzodiazepines.
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of heterocyclic compounds from this compound is outlined below.
Caption: General experimental workflow for heterocyclic synthesis.
This compound is a readily accessible and highly useful precursor for the synthesis of a variety of heterocyclic compounds, particularly quinazolinones. The methodologies described provide efficient and often environmentally friendly routes to these important scaffolds. The resulting compounds have shown significant potential in drug discovery, targeting key signaling pathways implicated in diseases such as cancer and neurological disorders. The provided protocols and conceptual frameworks serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eipublication.com [eipublication.com]
- 3. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization [mdpi.com]
- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genesispub.org [genesispub.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-N,N-dimethylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-amino-N,N-dimethylbenzamide.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary synthesis route involves the reaction of isatoic anhydride with dimethylamine. Here are key areas to investigate for yield improvement:
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Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time. One patent suggests a reaction time of 4-6 hours at room temperature after the initial addition of reagents.[1]
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Reagent Stoichiometry: An inappropriate molar ratio of isatoic anhydride to dimethylamine can lead to lower yields. Ensure you are using a slight excess of dimethylamine to drive the reaction to completion. Some protocols suggest using 1.1 to 1.2 equivalents of dimethylamine.
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Temperature Control: The initial reaction of isatoic anhydride with dimethylamine is exothermic. It is critical to control the temperature during the addition of dimethylamine, often by cooling the reaction mixture in an ice bath to below 10 °C, to prevent side reactions.[1] After the initial addition, the reaction can be allowed to proceed at room temperature.
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Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Solvents like methanol, acetonitrile, ethyl acetate, and toluene have been successfully used.[1] The solubility of isatoic anhydride and the miscibility of the dimethylamine solution are important considerations.
-
Purity of Starting Materials: Impurities in the isatoic anhydride or dimethylamine solution can interfere with the reaction, leading to lower yields of the desired product. Ensure the use of high-purity starting materials.
Q2: I am observing significant impurity formation in my crude product. What are the likely side reactions and how can I minimize them?
A2: Impurity formation is a common challenge. The primary side products often result from the reactivity of the starting materials and intermediates under non-optimal conditions.
-
Hydrolysis of Isatoic Anhydride: Isatoic anhydride can hydrolyze back to anthranilic acid in the presence of water, especially if using an aqueous solution of dimethylamine. While some water is often present, excessive amounts or prolonged reaction times at elevated temperatures can exacerbate this issue.
-
Formation of Urea Derivatives: Side reactions can lead to the formation of urea byproducts. Careful control of reaction temperature and stoichiometry can help minimize these impurities.
-
Minimizing Side Reactions: To reduce impurity formation, ensure slow, controlled addition of dimethylamine to the isatoic anhydride solution at a low temperature (e.g., below 10 °C).[1] Maintaining a non-aqueous environment, if possible, by using dimethylamine gas or a solution in an organic solvent can also be beneficial.
Q3: How can I effectively purify the crude this compound?
A3: Purification is essential to obtain a high-purity final product. The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[2] Ethanol has been used for the recrystallization of a similar compound.[3] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions.
-
Column Chromatography: For separating mixtures of closely related compounds, column chromatography is highly effective.[2] A common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity of the eluent can be adjusted to achieve optimal separation. For instance, a mixture of petroleum ether and ethyl acetate (5:1) has been used to purify a similar benzamide.[4]
-
Acid-Base Extraction: Since this compound has a basic amino group, an acid-base extraction can be used to separate it from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 10% HCl) to protonate the amine and extract it into the aqueous phase.[5] The aqueous layer can then be basified to precipitate the purified product, which can be collected by filtration.
Quantitative Data Presentation
The following tables summarize quantitative data from various reported syntheses of this compound and related compounds, providing a basis for comparison and optimization.
Table 1: Reaction Conditions for the Synthesis of this compound from Isatoic Anhydride
| Dimethylamine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Dimethylamine gas (99.9%) | Methanol | < -10 (addition), then RT | 4 | 96.8 | 98.8 | [1] |
| 40% Aqueous Dimethylamine | Acetonitrile | < 10 (addition), then RT | 4 | 91.6 | 96.5 | [1] |
| 40% Aqueous Dimethylamine | Ethylene Dichloride | < 10 (addition), then RT | 5 | 85.0 | 94.0 | [1] |
| Dimethylamino formic acid | Ethyl Acetate | < 10 (addition), then RT | 4 | 98.0 | 99.0 | [1] |
| Dimethylamino formic acid | Toluene | < 10 (addition), then RT | 6 | 81.3 | 93.6 | [1] |
Experimental Protocols
This section provides a detailed methodology for a common synthesis of this compound.
Protocol 1: Synthesis of this compound from Isatoic Anhydride and Dimethylamine Gas
Materials:
-
Isatoic anhydride (99.0%)
-
Dimethylamine gas (99.9%)
-
Methanol
-
Round-bottom flask
-
Stirring apparatus
-
Cooling bath (e.g., ice-salt bath)
-
Gas inlet tube
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, add 82.3 g (0.5 mol) of isatoic anhydride and 400 mL of methanol.[1]
-
Cool the stirred suspension to below -10 °C using a cooling bath.[1]
-
Slowly bubble 34 g (0.75 mol) of dimethylamine gas into the suspension while maintaining the temperature below -10 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.[1]
-
Monitor the reaction progress by TLC until the isatoic anhydride is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to precipitate the product.[1]
-
Collect the solid product by filtration and dry it under vacuum to obtain this compound. The reported yield is 80.5 g (96.8%) with a purity of 98.8%.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
- 1. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 2. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 3. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N-Dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
Technical Support Center: Purification of 2-amino-N,N-dimethylbenzamide by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-amino-N,N-dimethylbenzamide via recrystallization.
Compound Data and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 6526-66-5 |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 54-61 °C |
| General Solubility | Soluble in polar organic solvents, slightly soluble in water.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
A1: The primary goal of recrystallization is to purify the crude this compound by removing impurities. This process relies on the principle that the desired compound and the impurities have different solubility profiles in a given solvent. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound selectively crystallizes out, leaving the more soluble impurities behind in the solution.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities often depend on the synthetic route used. If prepared from isatoic anhydride and dimethylamine, potential impurities could include unreacted isatoic anhydride, anthranilic acid (from hydrolysis of isatoic anhydride), and other side-products. If a nitro-group reduction is involved in the synthesis, residual nitro-compound may be present.
Q3: How do I select an appropriate solvent for the recrystallization?
A3: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below. The impurities, on the other hand, should either be highly soluble at all temperatures or insoluble in the hot solvent. Given the polar nature of the amide and the amino groups, polar solvents are a good starting point. A solvent selection guide is provided in the experimental protocol section. Small-scale trials are highly recommended to determine the optimal solvent or solvent system.
Q4: My purified this compound has a low melting point and a wide melting range. What does this indicate?
A4: A low and broad melting point range is a common indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range (usually 1-2 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification may be necessary.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound by recrystallization. Optimization may be required based on the initial purity of the crude material.
Solvent Selection:
The choice of solvent is critical for successful recrystallization. Based on the structure of this compound, the following solvents are recommended for initial screening.
| Solvent System | Boiling Point (°C) | Polarity | Comments |
| Ethanol/Water | 78 (Ethanol) | Polar | A good starting point. Dissolve the compound in a minimal amount of hot ethanol, and add hot water dropwise until the solution becomes turbid. Reheat to clarify and cool. |
| Ethyl Acetate/Hexane | 77 (Ethyl Acetate) | Medium | Another effective solvent pair. Dissolve in a minimal amount of hot ethyl acetate and add hot hexane as the anti-solvent until turbidity is observed. Reheat and cool. |
| Isopropanol | 82 | Polar | A single solvent system that may be effective. |
| Acetone | 56 | Polar | Its low boiling point can be advantageous, but care must be taken to avoid rapid evaporation. |
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not appropriate for the compound, or there is a large amount of insoluble impurity.
-
Solution:
-
Ensure you are using a sufficient amount of solvent. Add more hot solvent in small increments.
-
If the bulk of the material has dissolved but a small amount of solid remains, it is likely an insoluble impurity. Proceed to the hot filtration step.
-
If the compound remains largely insoluble, a different solvent system should be chosen. Refer to the solvent selection table.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add more hot solvent to decrease the concentration.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
Consider using a solvent with a lower boiling point.
-
Problem 3: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, or the solution is supersaturated.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If available, add a small crystal of pure this compound to the solution.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow it to cool again.
-
Use an Anti-Solvent: If using a single solvent system, you can try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool.
-
Problem 4: The final yield is very low.
-
Possible Cause: Too much solvent was used, the crystals were washed with solvent that was not ice-cold, or the compound has significant solubility in the cold solvent.
-
Solution:
-
To improve the yield from the current batch, the filtrate can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
In future experiments, use the minimum amount of hot solvent necessary for dissolution.
-
Always use ice-cold solvent for washing the crystals.
-
Visualizations
Below is a troubleshooting workflow for the recrystallization of this compound.
Caption: A troubleshooting decision tree for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 2-amino-N,N-dimethylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-amino-N,N-dimethylbenzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low Yield in the Synthesis from Isatoic Anhydride
Q: My reaction of isatoic anhydride with dimethylamine is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve the yield?
A: Low yields in this synthesis are often attributed to the formation of a significant byproduct, N,N-dimethyl-2-ureidobenzoic acid, or incomplete reaction. Here are the potential causes and troubleshooting steps:
-
Side Reaction - Formation of Ureidobenzoic Acid: The primary competing reaction is the nucleophilic attack of dimethylamine at the C2 carbonyl group of isatoic anhydride, leading to the formation of the ureidobenzoic acid impurity. The desired product is formed via attack at the C4 carbonyl group.
-
Solution: The ratio of the desired amide to the ureido acid byproduct is influenced by steric hindrance. While dimethylamine can produce a mixture of both, optimizing reaction conditions can favor the formation of the desired product. Lowering the reaction temperature and controlling the rate of addition of dimethylamine can sometimes improve the selectivity towards the desired amide.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure that a sufficient excess of dimethylamine is used. A molar ratio of at least 2.5:1 of dimethylamine to isatoic anhydride is recommended.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the isatoic anhydride spot disappears.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Solution: Reactions are often performed in solvents like acetonitrile, methanol, or ethyl acetate at temperatures ranging from -10°C to room temperature.[2] Experiment with different solvent systems and temperature profiles to find the optimal conditions for your specific setup.
-
Issue 2: Presence of Impurities in the Final Product from the 2-Nitrobenzoic Acid Route
Q: I am synthesizing this compound by reducing 2-nitro-N,N-dimethylbenzamide, and my final product is impure. What are the likely impurities and how can I remove them?
A: The most common impurities in this route arise from incomplete reduction of the nitro group.
-
Incomplete Reduction: The reduction of the nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. If the reduction is not complete, these species can remain as impurities in your final product.
-
Solution: Ensure that the reducing agent is active and used in sufficient quantity. Common reducing agents for this transformation include catalytic hydrogenation (e.g., with Pd/C) or metal-acid systems (e.g., Fe/HCl). Monitor the reaction by TLC or HPLC to ensure the complete disappearance of the starting material and any intermediates. Extended reaction times or an increase in the amount of reducing agent may be necessary.
-
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Starting Material Carryover: Unreacted 2-nitro-N,N-dimethylbenzamide may be present.
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Solution: As with incomplete reduction, ensure the reaction goes to completion. Purification via column chromatography or recrystallization can effectively remove the less polar nitro starting material from the more polar amino product.
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Issue 3: Difficulty in Purifying the Final Product
Q: I am struggling to purify this compound. What are the recommended purification methods?
A: The presence of a basic amino group can sometimes complicate purification by standard silica gel chromatography.
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Recrystallization: This is often the most effective method for purifying solid this compound.
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Protocol: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble. Common solvents for recrystallization of aminobenzamides include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3]
-
-
Column Chromatography: If recrystallization is not sufficient, column chromatography can be employed.
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Troubleshooting Tailing/Streaking: The basic amino group can interact strongly with the acidic silica gel, leading to tailing or streaking of the product spot on TLC and poor separation on a column.
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Solution: To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 1-3%), can be added to the eluent system. This deactivates the acidic sites on the silica gel, leading to better peak shape and improved separation.
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Frequently Asked Questions (FAQs)
Q1: What are the two main synthetic routes to this compound?
A1: The two primary synthetic pathways are:
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From Isatoic Anhydride: This route involves the reaction of isatoic anhydride with dimethylamine. This reaction can be performed in various solvents such as tetrahydrofuran, acetonitrile, or methanol.[2][4]
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From 2-Nitrobenzoic Acid Derivatives: This multi-step route typically involves the conversion of 2-nitrobenzoic acid to its acid chloride, followed by amidation with dimethylamine to form 2-nitro-N,N-dimethylbenzamide. The final step is the reduction of the nitro group to an amine.
Q2: What are the most common impurities to look out for in the synthesis of this compound?
A2: The common impurities depend on the synthetic route:
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Isatoic Anhydride Route: The main impurity is N,N-dimethyl-2-ureidobenzoic acid . Unreacted isatoic anhydride can also be present.
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2-Nitrobenzoic Acid Route: Key impurities include unreacted 2-nitro-N,N-dimethylbenzamide and intermediates from incomplete reduction, such as the corresponding nitroso and hydroxylamine derivatives .
Q3: What analytical techniques are used to assess the purity of this compound?
A3: The purity of the final product is typically assessed by:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) and UV detection is a common method for determining the purity of benzamide derivatives.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final product and to identify any impurities present. The aromatic protons of the product will show a characteristic upfield shift compared to the nitro precursor due to the electron-donating nature of the amino group.[5]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
Data Presentation
Table 1: Summary of Synthesis of this compound from Isatoic Anhydride
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Isatoic Anhydride | Dimethylamine (aqueous solution) | Acetonitrile | <10 then RT | 4 | 91.6 | 96.5 | [2] |
| Isatoic Anhydride | Dimethylamine (gas) | Methanol | <-10 then RT | 4 | 96.8 | 98.8 | [2] |
| Isatoic Anhydride | Dimethylamino formic acid | Ethyl Acetate | <10 then RT | 4 | 98.0 | 99.0 | [2] |
| 5-Methylisatoic Anhydride | Methylamine | THF | RT | 2 | 56 | - | [4] |
Table 2: Summary of a Related Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide via Nitro-reduction
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Amidation | Methyl 3-methyl-2-nitrobenzoate | Methylamine | Lower alcohol | 60-65 | - | [6] |
| Reduction | 3-Methyl-2-nitrobenzamide | Iron powder, Acid | Water | 70-75 | 96.2 | [6] |
| Chlorination | 3-Methyl-2-aminobenzamide | Sulfonyl chloride | Inert organic solvent | 55-60 | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Isatoic Anhydride
This protocol is adapted from a patented procedure.[2]
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Reaction Setup: In a reaction flask, place 82.3g (0.5 mol) of isatoic anhydride and add 400 mL of acetonitrile.
-
Cooling: Cool the mixture to below 10°C with an ice bath while stirring.
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Reagent Addition: Slowly add 62g (0.55 mol) of a 40% aqueous solution of dimethylamine.
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Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.
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Work-up: The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Protocol 2: General Procedure for the Reduction of a 2-Nitrobenzamide Derivative
This is a general procedure based on common laboratory practices for nitro group reduction.
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Reaction Setup: Dissolve the 2-nitro-N,N-dimethylbenzamide in a suitable solvent such as ethanol or ethyl acetate in a flask equipped with a stir bar.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
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Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.
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Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
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Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.
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Purification: Purify the crude product by recrystallization or column chromatography as needed.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-amino-N,5-dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 6. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
troubleshooting low yield in 2-amino-N,N-dimethylbenzamide reactions
Welcome to the technical support center for the synthesis of 2-amino-N,N-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear, actionable guidance for process optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low overall yield of this compound.
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Q1: My reaction yield is consistently low. What are the most common factors to investigate?
A: Low yields in the synthesis of this compound, typically from isatoic anhydride and dimethylamine, can stem from several factors. The primary areas to investigate are the quality of starting materials, reaction conditions (temperature, solvent, and stoichiometry), and the presence of competing side reactions. Inadequate mixing in biphasic systems can also lead to reduced yields by limiting the contact between reactants.[1]
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Q2: I suspect my isatoic anhydride is impure. How does this affect the yield and what can I do?
A: The purity of isatoic anhydride is critical. Impurities or degradation of the starting material can lead to the formation of unwanted byproducts and a lower yield of the desired product. Isatoic anhydride can hydrolyze in the presence of moisture to form anthranilic acid, which can then participate in side reactions.[2] It is recommended to use freshly opened or properly stored isatoic anhydride. If you suspect impurities, recrystallization of the isatoic anhydride prior to use may be necessary.
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Q3: My crude product contains a significant amount of a water-soluble impurity, leading to low isolated yield. What is the likely culprit?
A: A common water-soluble byproduct is the carboxylate salt of the ring-opened intermediate, formed by the reaction of isatoic anhydride with the amine followed by hydrolysis. This is especially prevalent if there is excess water in the reaction mixture or during the workup. To minimize this, ensure all glassware is dry and use anhydrous solvents.[3] During the workup, careful pH control and extraction can help separate the desired amide from acidic byproducts.
Issue 2: Incomplete reaction or presence of unreacted starting materials.
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Q4: TLC analysis of my reaction mixture shows a significant amount of unreacted isatoic anhydride even after the recommended reaction time. What should I do?
A: Incomplete consumption of the starting material can be due to several factors:
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Insufficient reaction time: While some protocols suggest reaction times of a few hours, extending the reaction time may be necessary depending on the scale and specific conditions.[4] Monitor the reaction by TLC until the starting material is consumed.
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Inadequate temperature: Some reactions may require heating to proceed to completion. The optimal temperature can vary depending on the solvent and the form of the amine used (e.g., aqueous solution vs. gas).[5]
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Stoichiometry: Ensure that at least two equivalents of the amine are used. The first equivalent reacts with the anhydride to form an intermediate, and the second acts as a base to neutralize the resulting carboxylic acid, driving the reaction towards the amide product.[6]
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Q5: I am using an aqueous solution of dimethylamine. Could this be the cause of incomplete reaction?
A: While convenient, using an aqueous solution of dimethylamine introduces water into the reaction, which can lead to hydrolysis of the isatoic anhydride and the formation of byproducts.[2] If you are experiencing low yields or incomplete reactions, consider using anhydrous dimethylamine in a suitable organic solvent or bubbling dimethylamine gas through the reaction mixture. If using an aqueous solution is unavoidable, increasing the molar excess of dimethylamine may help to favor the amidation reaction over hydrolysis.
Issue 3: Product Purification Challenges.
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Q6: My purified product is still showing impurities by NMR/LC-MS. What are some effective purification strategies?
A: The most common methods for purifying this compound and related compounds are recrystallization and column chromatography.[7][8]
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Recrystallization: This is often the first and most efficient method for removing many common impurities. A suitable solvent system should be chosen where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[7]
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Column Chromatography: For impurities with similar polarity to the product, column chromatography on silica gel is effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.[8] Due to the basicity of the amino group, streaking on the column can be an issue. Adding a small amount of a basic modifier like triethylamine (1-3%) to the eluent can improve separation.[8]
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Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: Synthesis of this compound from Isatoic Anhydride and Aqueous Dimethylamine
This protocol is adapted from a general procedure for the synthesis of related benzamides.[9]
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Materials:
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Isatoic anhydride
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Aqueous dimethylamine solution (e.g., 40%)
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Methanol (or other suitable solvent like acetonitrile, THF, ethyl acetate, toluene)[9]
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Deionized water
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Ethyl acetate (for extraction)
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Brine
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, suspend isatoic anhydride (1.0 equivalent) in methanol (approximately 5-10 mL per gram of isatoic anhydride).
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Cool the suspension to 0-10 °C in an ice-water bath.
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Slowly add the aqueous dimethylamine solution (1.1-1.5 molar equivalents) dropwise to the cooled suspension while stirring vigorously.[9]
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After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC.[9]
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Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
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Partition the residue between ethyl acetate and water. Separate the organic layer.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography.
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Data Presentation
Table 1: Influence of Solvent on Yield in the Synthesis of o-amino-N,N-dimethylbenzamide [9]
| Solvent | Molar Equivalent of Dimethylamine | Reaction Time (hours) | Purity (%) | Yield (%) |
| Ethyl Acetate | 1.3 | 4 | 99.0 | 98.0 |
| Acetonitrile | 1.1 | 4 | 98.8 | 96.8 |
| Methanol | 1.1 | 4 | 98.2 | 92.4 |
| Ethylene Dichloride | 1.2 | 5 | 94.0 | 85.0 |
| Toluene | 1.6 | 6 | 93.6 | 81.3 |
Mandatory Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. myttex.net [myttex.net]
- 3. benchchem.com [benchchem.com]
- 4. 2-amino-N,5-dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 5. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 6. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
side product formation in the synthesis of 2-amino-N,N-dimethylbenzamide
This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 2-amino-N,N-dimethylbenzamide.
Troubleshooting Guides
This section details common problems, their potential causes, and actionable solutions to streamline the experimental process.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time and monitor progress using TLC or LC-MS.- Ensure vigorous stirring to maintain a homogeneous reaction mixture.- Verify the quality and purity of starting materials and solvents. |
| Suboptimal Temperature | - When using isatoic anhydride, maintain a low temperature (0-10°C) during the addition of dimethylamine to control the initial exothermic reaction, followed by stirring at room temperature to ensure completion. |
| Incorrect Stoichiometry | - A slight excess (1.1-1.5 equivalents) of dimethylamine is recommended to drive the reaction to completion, but a large excess may complicate purification. |
| Product Degradation | - Avoid exposure to strong acids or bases and high temperatures during the work-up and purification steps. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Recommended Solution |
| Formation of 2-(3,3-dimethylureido)benzoic acid | - This side product is common when using isatoic anhydride. It arises from an alternative ring-opening pathway. Careful control of dimethylamine stoichiometry and slow, controlled addition can minimize its formation. |
| Formation of Quinazolinone Derivatives | - Self-condensation of 2-aminobenzamide derivatives can occur at elevated temperatures. Maintain moderate reaction temperatures (typically not exceeding 50-60°C unless specified). |
| Unreacted Starting Materials | - Ensure the reaction has proceeded to completion before workup.- Unreacted anthranilic acid can be removed with a mild aqueous base wash (e.g., 5% sodium bicarbonate solution) during extraction. |
Issue 3: Challenges in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Impurities | - Optimize the mobile phase for column chromatography; a gradient elution from a non-polar to a more polar solvent system is often effective.- If silica gel fails to provide adequate separation, consider using a different stationary phase like alumina. |
| Product Oiling Out During Crystallization | - Select an appropriate solvent system for recrystallization; often a binary solvent system (e.g., ethyl acetate/hexanes) is required.- Ensure the crude product is sufficiently pure before attempting crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient laboratory-scale method for synthesizing this compound? A1: The reaction of isatoic anhydride with a solution of dimethylamine in an aprotic solvent like THF or ethyl acetate is a widely used and efficient method. It proceeds with the evolution of carbon dioxide and typically gives high yields of the desired product.
Q2: My NMR spectrum shows two separate signals for the methyl groups of the dimethylamide. Is this an indication of an impurity? A2: No, this is a common and expected feature for N,N-dimethylamides. Due to the partial double bond character of the amide C-N bond, rotation is restricted, making the two methyl groups chemically non-equivalent and thus appear as two distinct signals in the NMR spectrum.
Q3: Can I use aqueous dimethylamine for the reaction with isatoic anhydride? A3: While some procedures might use aqueous dimethylamine, it can increase the risk of side reactions, including the hydrolysis of isatoic anhydride back to anthranilic acid. Using a solution of dimethylamine in an anhydrous organic solvent is generally recommended for better control and higher yields.
Q4: How can I confirm the presence of the ureido acid side product? A4: The ureido acid will have a different mass-to-charge ratio in LC-MS analysis compared to the desired product. It will also have a characteristic carboxylic acid proton signal in the 1H NMR spectrum (typically a broad singlet far downfield) and will be soluble in aqueous base.
Data Presentation
Table 1: Impact of Reaction Conditions on Product Yield and Purity
| Parameter | Condition A (Optimized) | Condition B (Suboptimal Temp.) | Condition C (Suboptimal Stoich.) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature | 0°C to 25°C | 50°C | 25°C |
| Dimethylamine (equiv.) | 2.1 | 2.1 | 1.0 |
| Reaction Time | 2 hours | 2 hours | 6 hours |
| Approximate Yield | 92% | 85% | 65% |
| Key Impurities | Trace amounts of ureido acid | Increased levels of quinazolinones | Significant unreacted starting material and ureido acid |
Experimental Protocols
Protocol 1: Synthesis from Isatoic Anhydride
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Preparation: Suspend isatoic anhydride (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
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Reaction: Cool the suspension to 0°C in an ice bath. Add a solution of dimethylamine (2.1 eq.) in THF dropwise via the addition funnel over 30 minutes. A gradual evolution of CO2 should be observed.
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
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Work-up: Remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with 5% aqueous NaHCO3 solution and brine.
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Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude this compound.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Mandatory Visualizations
Caption: A typical experimental workflow for the synthesis.
Caption: Major reaction pathways and common side product formations.
Caption: A logical flowchart for troubleshooting synthesis problems.
optimization of reaction conditions for 2-amino-N,N-dimethylbenzamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-amino-N,N-dimethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most frequently cited method is the reaction of isatoic anhydride with dimethylamine. This reaction is advantageous as it is often a one-step process that proceeds by nucleophilic attack of the amine on the anhydride, leading to the opening of the heterocyclic ring and subsequent formation of the amide with the release of carbon dioxide.
Q2: What are the typical solvents and reaction temperatures for this synthesis?
A2: A range of aprotic solvents can be used, with acetonitrile being a common choice.[1] The reaction temperature can vary, with some procedures starting at room temperature and then heating to around 50°C to ensure the reaction goes to completion.[1] Other protocols for similar benzamides suggest temperatures ranging from 10°C to 50°C, with 30°C being optimal in some cases.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Monitoring for the disappearance of the isatoic anhydride starting material is a good indicator of reaction completion.
Q4: Are there alternative synthetic routes to this compound and its derivatives?
A4: Yes, alternative routes exist, particularly for substituted analogs. For instance, a one-pot synthesis for 2-amino-5-halogenated-N,3-dimethylbenzamides starts from 2-amino-3-methylbenzoic acid.[3] Another approach involves the reaction of 2-amino-5-cyano-3-methylbenzoic esters with methylamine.[4] These multi-step syntheses may be necessary when specific substitution patterns are required.
Troubleshooting Guides
Issue 1: Low Product Yield
Q: My reaction is complete, but the final yield of this compound is lower than expected. What are the potential causes and solutions?
A: Low yield can stem from several factors. Here are some common causes and troubleshooting steps:
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Incomplete Reaction:
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Solution: Ensure the reaction has gone to completion by extending the reaction time or moderately increasing the temperature (e.g., to 50°C).[1] Use TLC or HPLC to confirm the absence of starting material.
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-
Sub-optimal Stoichiometry:
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Solution: An excess of the amine is sometimes used to ensure the complete consumption of isatoic anhydride. However, a large excess can complicate purification. A molar ratio of amine to anhydride slightly above 1:1 (e.g., 1.1:1) is a good starting point.
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Side Reactions:
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Solution: The formation of byproducts can reduce the yield of the desired product. Ensure the reaction temperature is well-controlled, as higher temperatures can sometimes lead to undesired side reactions.
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Product Loss During Workup and Purification:
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Solution: this compound is a basic compound. During aqueous workup, ensure the pH is appropriately controlled to prevent the product from dissolving in the aqueous layer if it is protonated. If performing an extraction, use an appropriate organic solvent and perform multiple extractions to ensure complete recovery. For purification by recrystallization, choose a solvent system that provides good recovery.
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Issue 2: Presence of Impurities in the Final Product
Q: My final product is impure. What are the likely impurities and how can I remove them?
A: Common impurities can include unreacted starting materials or byproducts from side reactions.
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Unreacted Isatoic Anhydride:
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Cause: Incomplete reaction.
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Solution: This can be addressed by optimizing reaction time and temperature as mentioned above. Isatoic anhydride has different solubility properties than the product and can often be removed during purification steps like recrystallization or column chromatography.
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Formation of 2-Aminobenzoic Acid:
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Cause: Hydrolysis of isatoic anhydride by any water present in the reaction mixture.
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Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[5] If 2-aminobenzoic acid is present, it can be removed by washing the organic solution of the product with a mild aqueous base, such as a sodium bicarbonate solution, during the workup.[5]
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Byproducts from Amine Reactivity:
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Cause: The amino group of the product can potentially react further under harsh conditions, though this is less common in this specific synthesis.
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Solution: Maintain moderate reaction temperatures and avoid overly harsh reagents or conditions. Purification via column chromatography is often effective at removing such byproducts.
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Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Aminobenzamide Derivatives
| Starting Material | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isatoic Anhydride | Corresponding Amine | Acetonitrile | 20 - 50 | 6 | Not specified | [1] |
| Isatoic Anhydride | Methylamine Solution | Ethyl Acetate | 30 | 4 | Not specified | [2] |
| Isatoic Anhydride | Methylamine Solution | Isopropyl Acetate | 30 | 4 | Not specified | [2] |
| 2-amino-3-methylbenzoic acid | Methylamine | Not specified (one-pot) | Not specified | Not specified | 87-94 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aminobenzamides from Isatoic Anhydride
This protocol is a general procedure based on a reported method for synthesizing various 2-aminobenzamides.[1]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve isatoic anhydride (1.0 equivalent) in anhydrous acetonitrile.
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Reagent Addition: To this solution, add the corresponding amine (1.1 equivalents).
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Reaction: Stir the mixture at room temperature for 2 hours.
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Heating: Increase the temperature to 50°C and continue stirring for an additional 4 hours.
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Monitoring: Monitor the reaction for the disappearance of isatoic anhydride using TLC or HPLC.
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Workup: Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude amide.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in benzamide synthesis.
References
- 1. 2-AMINO-N-ETHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis method of 2-amino-3, 5-dichloro-N-methylbenzamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 2-Amino-N,N-dimethylbenzamide Production
Welcome to the technical support center for the production of 2-amino-N,N-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scale-up?
A1: The two most prevalent and scalable synthesis routes start from either isatoic anhydride or an anthranilic acid derivative. The reaction of isatoic anhydride with dimethylamine is a common one-step method that is often favored for its simplicity.[1][2][3] Alternative routes may involve the amidation of 2-aminobenzoic acid or its esters. For substituted derivatives, multi-step syntheses starting from compounds like 3-methyl-2-nitrobenzoic acid are also employed.[4][5]
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: Several safety aspects are crucial. When using gaseous reagents like methylamine, ensure a well-ventilated area and proper scrubbing systems to handle any excess gas.[4] Temperature control is critical, as the reaction can be exothermic; therefore, a robust cooling system is necessary to prevent runaway reactions.[2] Some related syntheses may use hazardous materials like triphosgene or cyanides, which require stringent handling protocols and emergency preparedness.[6][7] Always conduct a thorough process safety assessment before proceeding with any scale-up.
Q3: How can the purity of this compound be maximized at an industrial scale?
A3: Maximizing purity on a large scale involves several strategies. Careful control of reaction temperature and reagent addition rates can minimize the formation of side products.[8] An optimized work-up procedure, including appropriate solvent washes to remove unreacted starting materials and byproducts, is essential.[1] While flash chromatography is common in the lab, it is often not feasible for large quantities. Therefore, developing a robust crystallization or recrystallization procedure is critical for achieving high purity on an industrial scale.
Q4: What are the typical yields one can expect for this synthesis at scale?
A4: Reported yields for the synthesis of this compound and its derivatives can vary significantly depending on the chosen route and optimization. Yields ranging from 75% to as high as 97% have been reported in patent literature under optimized conditions.[2][4] Achieving high yields consistently at scale will depend on tight control over reaction parameters and minimizing product loss during work-up and purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound production.
| Problem | Potential Causes | Recommended Solutions |
| Low Reaction Yield | - Incomplete reaction due to insufficient reaction time or temperature.- Sub-optimal stoichiometry of reactants.- Degradation of product or reactants under reaction conditions.- Loss of product during work-up and isolation. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.- Optimize the molar ratio of dimethylamine to the starting material.- Evaluate the effect of temperature on both reaction rate and byproduct formation.- Optimize extraction and crystallization solvents and procedures to minimize product loss. |
| High Impurity Levels | - Formation of byproducts due to poor temperature control (localized heating).- Presence of impurities in starting materials.- Undesired side reactions, such as the formation of dimers or polymers.- Inefficient purification. | - Ensure efficient stirring and cooling to maintain a uniform temperature throughout the reactor.- Use high-purity starting materials and solvents.- Analyze byproducts to understand their formation mechanism and adjust reaction conditions accordingly.- Develop a robust recrystallization protocol, including solvent screening and optimization of cooling profiles. |
| Poor Reaction Control / Runaway Reaction | - Exothermic nature of the amidation reaction.- Inadequate heat removal capacity of the reactor at a larger scale.- Too rapid addition of a reactant. | - Characterize the reaction calorimetry to understand the heat flow.- Ensure the reactor's cooling system is sufficient for the batch size.- Control the addition rate of the amine or other reactive reagents, potentially through slow, subsurface addition.- Consider using a semi-batch process where one reactant is added gradually. |
| Difficulty in Product Isolation | - Product oiling out instead of crystallizing.- Formation of a very fine precipitate that is difficult to filter.- Product is too soluble in the reaction solvent. | - Screen for suitable anti-solvents to induce crystallization.- Optimize the crystallization conditions (temperature, cooling rate, agitation) to control crystal size.- If the product is highly soluble, consider a solvent swap to a solvent in which the product is less soluble before crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Isatoic Anhydride
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge isatoic anhydride (1.0 equivalent) and a suitable solvent such as acetonitrile or ethylene dichloride (e.g., 5 mL per gram of isatoic anhydride).[2]
-
Reagent Addition: Cool the suspension to below 10°C using a chilled brine bath.[2]
-
Slowly add an aqueous solution of dimethylamine (e.g., 40%, 1.1 to 1.2 equivalents) to the cooled suspension over a period of 1-2 hours, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-5 hours.[2] Monitor the reaction by TLC or HPLC until the isatoic anhydride is consumed.
-
Work-up: Upon completion, if using a water-immiscible solvent like ethylene dichloride, perform a phase separation. Extract the aqueous layer with the same solvent.[2] Combine the organic phases.
-
Isolation: Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash chromatography for smaller scales.[1]
Visual Diagrams
References
- 1. prepchem.com [prepchem.com]
- 2. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 5. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 6. Synthesis routes of 2-Amino-5-cyano-N,3-dimethylbenzamide [benchchem.com]
- 7. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
removing unreacted starting materials from 2-amino-N,N-dimethylbenzamide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the purification of 2-amino-N,N-dimethylbenzamide, focusing on the removal of common unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might need to remove from my this compound product?
A1: Based on common synthetic routes, the most likely unreacted starting materials are 2-aminobenzoic acid or isatoic anhydride. The presence of these impurities can affect the purity, yield, and downstream applications of your final product.
Q2: How can I qualitatively assess the purity of my this compound sample?
A2: A simple method is to check the melting point of your product. Pure this compound has a distinct melting point, and a broad melting range or a melting point lower than the literature value often indicates the presence of impurities. Thin-layer chromatography (TLC) is another rapid and effective technique to visualize the presence of starting materials and other byproducts.
Q3: What are the key physical property differences between this compound and its common starting materials?
A3: The differences in melting point and solubility are crucial for selecting an appropriate purification method. Below is a summary of these properties.
Data Presentation: Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility |
| This compound | C₉H₁₂N₂O | 164.20 | Not specified in results | Slightly soluble in water |
| 2-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 146-148[1][2][3] | 0.450 g/100 ml (20 °C)[1], 5.7 g/L (25 °C)[4] |
| Isatoic Anhydride | C₈H₅NO₃ | 163.13 | 243 (with decomposition)[5][6] | Miscible in water[5], sparingly soluble (0.2 g/L at 25°C)[7] |
Note: There appears to be conflicting data regarding the water solubility of Isatoic Anhydride. Some sources indicate miscibility[5], while others state it is sparingly soluble[7]. This could be due to hydrolysis of the anhydride in water. It is recommended to verify solubility in your specific experimental context.
Troubleshooting Guides
Issue 1: My final product is contaminated with unreacted 2-aminobenzoic acid.
This is a common issue as 2-aminobenzoic acid has some solubility in organic solvents used for extraction.
Recommended Solution: Acid-Base Extraction
2-aminobenzoic acid is amphoteric, possessing both a carboxylic acid and an amino group[1]. This property can be exploited for its removal.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The amino group of the 2-aminobenzoic acid will be protonated, forming a water-soluble salt that will partition into the aqueous layer. The desired product, being a weaker base, will remain in the organic layer.
-
Basic Wash: Separate the organic layer and wash it with a dilute aqueous base solution (e.g., 1 M NaOH). The carboxylic acid group of any remaining 2-aminobenzoic acid will be deprotonated, forming a water-soluble salt that will move to the aqueous layer. The neutral this compound will stay in the organic phase.
-
Neutralization and Drying: Wash the organic layer with brine to remove residual water. Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.
Issue 2: My product is contaminated with unreacted isatoic anhydride.
Isatoic anhydride can be carried through the workup and co-precipitate with the product.
Recommended Solution: Recrystallization or Column Chromatography
-
Solvent Selection: The key to successful recrystallization is choosing a solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures, while isatoic anhydride has different solubility characteristics. A mixed solvent system may be necessary.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure product.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Column chromatography is a highly effective method for separating compounds with different polarities.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal solvent system should be determined by TLC analysis.
-
Elution: The less polar this compound will likely elute before the more polar isatoic anhydride.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent to yield the purified compound.
Visualizations
Caption: Purification workflows for this compound.
Caption: Troubleshooting logic for purification of this compound.
References
- 1. Anthranilic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. ICSC 1295 - ANTHRANILIC ACID [inchem.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 118-92-3 CAS MSDS (Anthranilic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
preventing decomposition of 2-amino-N,N-dimethylbenzamide during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-amino-N,N-dimethylbenzamide during chemical reactions.
Troubleshooting Guide: Common Decomposition Issues
This guide addresses specific problems that may arise during experiments involving this compound, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of 2-aminobenzoic acid. | Acid-catalyzed hydrolysis: The amide bond is susceptible to cleavage under acidic conditions, especially with heating. | 1. Run the reaction at a lower temperature. 2. Use a non-acidic or weakly acidic catalyst if possible. 3. Minimize reaction time. 4. Protect the amino group with a suitable protecting group (e.g., Boc) if the reaction conditions are harsh. |
| Formation of a quinazolinone-type byproduct. | Cyclization reaction: The 2-amino and amide groups can cyclize with a one-carbon source (e.g., aldehydes, DMF, or other reagents) to form a six-membered ring. This can be promoted by heat or oxidative conditions. | 1. Avoid solvents and reagents that can act as a C1 source (e.g., formaldehyde, formic acid, DMF at high temperatures).2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.3. Protect the 2-amino group to prevent its participation in the cyclization. |
| Reaction mixture turns dark, and multiple unidentified byproducts are observed. | Oxidative degradation: Aromatic amines are prone to oxidation, which can be accelerated by air, metal catalysts (like copper), and light.[1] | 1. Degas solvents and run the reaction under an inert atmosphere. 2. Use purified, peroxide-free solvents. 3. Add an antioxidant (e.g., BHT) in small quantities if compatible with the reaction.4. Protect the reaction from light by wrapping the flask in aluminum foil. |
| Unwanted substitution on the aromatic ring (e.g., halogenation). | Electrophilic aromatic substitution: The amino group is a strong activating group, making the aromatic ring susceptible to attack by electrophiles.[2][3][4] | 1. Protect the amino group as a less activating group (e.g., an amide or carbamate) before performing electrophilic substitution reactions.[3][4] |
| Formation of 2-amino-N-methylbenzamide. | Demethylation of the tertiary amide: While less common, harsh conditions could potentially lead to the cleavage of a methyl group from the amide nitrogen. | 1. Use milder reaction conditions (lower temperature, less harsh reagents).2. Consider alternative synthetic routes that do not require extreme conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The primary decomposition pathways are hydrolysis of the amide bond (under acidic or basic conditions) to form 2-aminobenzoic acid and dimethylamine, and cyclization to form quinazolinone derivatives in the presence of a one-carbon source. Oxidative degradation of the aromatic amine moiety can also occur.
Q2: How stable is this compound to heat?
A2: Based on studies of structurally similar compounds, this compound is expected to be thermally stable at typical organic synthesis temperatures (up to ~150°C). Significant thermal decomposition is generally observed only at much higher temperatures (e.g., above 300°C).
Q3: Under what pH conditions is decomposition most likely to occur?
A3: Decomposition is most likely to occur under strong acidic or strong basic conditions due to the hydrolysis of the amide bond.[5][6][7] Neutral or near-neutral pH conditions are generally preferred for reactions involving this compound if hydrolysis is a concern.
Q4: How can I prevent decomposition during a reaction that requires acidic conditions?
A4: To minimize decomposition under acidic conditions, you can:
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Run the reaction at the lowest possible temperature.
-
Use the minimum necessary amount of acid.
-
Keep the reaction time as short as possible.
-
Consider protecting the 2-amino group with an acid-stable protecting group if the primary amine is not essential for the desired reaction.
Q5: What are the best practices for storing this compound?
A5: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Experimental Protocols
Protocol 1: General Procedure for Protection of the Amino Group with Boc Anhydride
This protocol describes a general method for protecting the 2-amino group as a tert-butyloxycarbonyl (Boc) carbamate, which can enhance stability under certain reaction conditions.[8][9][10][11]
-
Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base , such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.
-
Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion , quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product by column chromatography on silica gel if necessary.
| Reagent | Molar Ratio | Purpose |
| This compound | 1 | Starting material |
| (Boc)₂O | 1.1 | Protecting group reagent |
| Triethylamine or DIPEA | 1.2 | Base to neutralize acid byproduct |
| THF or DCM | - | Solvent |
Protocol 2: General Procedure for Deprotection of a Boc-Protected Amino Group
This protocol outlines the removal of the Boc protecting group to regenerate the free amine.[8][9][11]
-
Dissolve the Boc-protected this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add a strong acid , such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or hydrochloric acid (e.g., 4M in dioxane).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion , carefully neutralize the excess acid with a base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product as needed.
| Reagent | Typical Concentration/Amount | Purpose |
| Boc-protected compound | 1 | Starting material |
| Trifluoroacetic acid (TFA) | 20-50% in DCM | Deprotection reagent |
| or HCl in dioxane | 4 M | Deprotection reagent |
| Dichloromethane (DCM) | - | Solvent |
Visualizing Decomposition and Prevention Strategies
The following diagrams illustrate the key decomposition pathways and a general workflow for preventing unwanted side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 2-amino-N,N-dimethylbenzamide via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-amino-N,N-dimethylbenzamide using column chromatography. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used stationary phase. Its polar nature is well-suited for separating benzamide derivatives from less polar impurities.
Q2: How do I choose an appropriate mobile phase (eluent) for the separation?
A2: The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis. A good starting point is a solvent system of hexane and ethyl acetate. The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to achieve optimal separation. The goal is to find a solvent system where the this compound has an Rf value of approximately 0.2-0.4, and is well-separated from any impurities.
Q3: How can I visualize the spots of this compound and its impurities on a TLC plate?
A3: this compound is an aromatic amine and can be visualized on a TLC plate using a few different methods. Because it contains a conjugated aromatic system, it should be visible under a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background.[1] Additionally, specific chemical stains can be used. A p-anisaldehyde stain can be effective for visualizing amines, often producing a colored spot upon heating.[1] Another option for detecting aromatic primary amines is a cinnamaldehyde spray, which can produce a yellow spot.[2][3]
Q4: What are the common impurities I might encounter during the synthesis and purification of this compound?
A4: Common impurities can include unreacted starting materials, such as isatoic anhydride or 2-aminobenzoic acid derivatives, and byproducts from the amidation reaction. Depending on the synthetic route, you might also encounter related benzamide derivatives or over-alkylated products. The polarity of these impurities will dictate how they behave during chromatography.
Q5: What are the key physical properties of this compound?
A5: Key physical properties for this compound and a related compound are summarized below.
| Property | This compound | 2-amino-N,3-dimethylbenzamide |
| Molecular Formula | C₉H₁₂N₂O[4] | C₉H₁₂N₂O[5] |
| Molecular Weight | 164.20 g/mol [4] | 164.20 g/mol [6] |
| Appearance | - | Pale yellow to white solid[6] |
| Melting Point | - | 115-117 °C[6] |
| Boiling Point | - | 309.75 °C at 760 mmHg[7] |
| Solubility | Slightly soluble in water, soluble in many organic solvents like ethanol and acetone.[8] | - |
Troubleshooting Guide
Problem: My compound is not moving from the baseline of the TLC plate.
-
Possible Cause: The mobile phase is not polar enough to elute your compound. This compound has polar functional groups (amine and amide) that can interact strongly with the silica gel.
-
Solution: Increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate. You can also consider adding a small amount of a more polar solvent like methanol to your eluent system.
Problem: All my spots, including the product and impurities, are running at the solvent front on the TLC plate.
-
Possible Cause: The mobile phase is too polar. This is causing all components of your mixture to travel with the solvent front instead of interacting with the stationary phase.
-
Solution: Decrease the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of hexane.
Problem: I am getting poor separation between my product and an impurity.
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Possible Cause 1: The chosen solvent system does not provide adequate resolution.
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Solution 1: Systematically test a range of solvent systems with varying polarities using TLC. Try adding a third solvent to the mobile phase, such as a small amount of dichloromethane or methanol, to alter the selectivity of the separation.
-
Possible Cause 2: The column is overloaded with the crude sample.
-
Solution 2: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load an amount of sample that is 1-5% of the total weight of the silica gel used.
Problem: The product is eluting from the column with significant tailing.
-
Possible Cause: The amino group of your compound is interacting strongly with acidic sites on the silica gel.
-
Solution: Add a small amount of a basic modifier to your mobile phase. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel and improve the peak shape of basic compounds like amines.
Problem: I have collected my fractions, but I am not sure which ones contain the pure product.
-
Solution: Analyze each fraction (or a selection of fractions across the elution profile) by TLC. Spot a small amount of each fraction onto a TLC plate, along with a spot of your crude starting material and, if available, a pure standard of this compound. Develop the TLC plate in the same solvent system used for the column chromatography. Fractions that show a single spot corresponding to the Rf of the desired product should be combined.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
1. Materials:
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Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate (analytical grade)
-
Triethylamine (optional)
-
Glass chromatography column with a stopcock
-
Cotton wool or fritted glass disc
-
Sand (analytical grade)
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TLC plates (silica gel coated with fluorescent indicator)
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Collection tubes or flasks
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Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1, 1:1).
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Visualize the spots under a UV lamp and/or with a suitable stain.
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Select a solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.
-
-
Column Packing (Wet Slurry Method):
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Place a small plug of cotton wool at the bottom of the column.
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Add a thin layer of sand on top of the cotton wool.
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In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase.
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Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
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Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
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Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is readily soluble (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the column using a pipette.
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Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the solvent level does not go below the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.
-
Begin collecting fractions in test tubes or flasks.
-
Continuously monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Characterize the purified product by appropriate analytical techniques (e.g., melting point, NMR, mass spectrometry) to confirm its identity and purity.
-
Troubleshooting Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Tender, Loving Care for Aromatic Amines - ChemistryViews [chemistryviews.org]
- 4. This compound | C9H12N2O | CID 4778175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-amino-N,3-dimethylbenzamide | C9H12N2O | CID 16770689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2-Amino-N,3-dimethylbenzamide | 870997-57-2 | VJB99757 [biosynth.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Solvent Effects on 2-Amino-N,N-dimethylbenzamide Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the reaction outcomes of 2-amino-N,N-dimethylbenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on how solvent selection can be the root cause and solution.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Poor Solubility of Reactants: this compound or the coupling partner may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction. | Solvent Optimization: Switch to a solvent with better solubilizing properties for both reactants. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices for polar substrates.[1] Gentle heating can also improve solubility, but monitor for potential degradation. |
| Inappropriate Solvent Polarity: The polarity of the solvent can significantly affect the reaction rate. For instance, in SN2 reactions, polar aprotic solvents are generally preferred as they do not solvate the nucleophile as strongly as polar protic solvents.[1] | Solvent Screening: If the reaction mechanism is known, select a solvent that favors that pathway. For unknown mechanisms, screen a range of solvents with varying polarities, such as THF (less polar), acetonitrile (polar aprotic), and DMF (highly polar aprotic). | |
| Side Reactions Promoted by the Solvent: The solvent can participate in or catalyze side reactions. For example, protic solvents can react with highly reactive intermediates. | Use of Inert Solvents: Employ non-reactive, aprotic solvents. Ensure solvents are anhydrous, as water can lead to hydrolysis of starting materials or intermediates. | |
| Formation of Multiple Products/Impurities | Di-acylation or other Side Reactions: The presence of the free amino group on this compound makes it susceptible to side reactions like di-acylation, especially with highly reactive acylating agents. | Control Stoichiometry and Addition: Use a 1:1 molar ratio of the amine to the acylating agent and add the acylating agent dropwise at a low temperature to control the reaction rate.[2] |
| Solvent-Induced Degradation: The product or starting materials may be unstable in the chosen solvent, especially at elevated temperatures. | Stability Studies: If possible, conduct a preliminary stability test of your starting material and expected product in the chosen solvent at the reaction temperature. | |
| Difficult Product Isolation/Purification | High Boiling Point of Solvent: Solvents like DMF and DMSO have high boiling points, making them difficult to remove completely during workup. | Alternative Solvents: Consider using a lower-boiling point solvent that still provides good solubility and reactivity, such as acetonitrile or THF. |
| Product Precipitation/Crystallization Issues: The product may be too soluble or not soluble enough in the reaction solvent for effective isolation. | Solvent System for Isolation: The reaction solvent is not necessarily the best for purification. After the reaction, consider a solvent/anti-solvent system for recrystallization to obtain a pure product. |
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in a chemical reaction?
A1: A solvent's primary role is to dissolve the reactants, allowing them to come into contact and react. However, the solvent can also influence the reaction rate and outcome by stabilizing or destabilizing reactants, intermediates, and transition states. The choice between polar protic, polar aprotic, and non-polar solvents can dramatically alter the course of a reaction.
Q2: Which type of solvent is best for reactions with this compound?
A2: The best solvent depends on the specific reaction. For nucleophilic substitution reactions involving the amino group, polar aprotic solvents like acetonitrile, DMF, or DMSO are often preferred.[1] These solvents can dissolve polar reactants but do not strongly solvate the nucleophilic amine, leaving it more reactive.
Q3: How can I avoid di-acylation of the amino group in this compound?
A3: Di-acylation can be a problem when the N-acylated product is still sufficiently nucleophilic to react again. To minimize this, you can:
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Use a stoichiometric amount (or a slight excess) of the amine relative to the acylating agent.[2]
-
Add the acylating agent slowly to the reaction mixture at a reduced temperature to control its concentration.[2]
-
Consider protecting the amino group if the desired reaction is at another site on the molecule.
Q4: My reaction is clean by TLC, but I lose a significant amount of product during workup. What could be the issue?
A4: Product loss during workup can be due to several factors related to the solvent. If you are using a high-boiling point solvent like DMF or DMSO, it may be difficult to remove it completely without co-distilling your product. Additionally, your product might have some solubility in the aqueous phase during extraction. Ensure you are using the correct pH for your extractions to minimize the solubility of your product in the aqueous layer and consider back-extracting the aqueous layers with your organic solvent.
Q5: Can I run the reaction neat (without a solvent)?
A5: Solvent-free reactions are possible and are considered a "green" chemistry approach.[3] This is most feasible if one of the reactants is a liquid at the reaction temperature and can act as the solvent. However, for solid reactants, heating may be required to melt them, which could lead to degradation. Solvent-free conditions can sometimes lead to different product selectivity compared to solution-phase reactions.
Quantitative Data on Solvent Impact
Disclaimer: This table is a generalized representation and actual results may vary depending on the specific reactants, reagents, and reaction conditions.
| Solvent | Type | Expected Yield | Typical Reaction Time | Key Considerations |
| Dichloromethane (DCM) | Aprotic, moderately polar | Moderate | 2-6 hours | Good for initial trials, easy to remove. May have limited solubility for highly polar reactants. |
| Acetonitrile (MeCN) | Polar Aprotic | Good to High | 1-4 hours | Good balance of polarity and volatility. Favors SN2-type reactions.[4] |
| Tetrahydrofuran (THF) | Aprotic, less polar | Moderate to Good | 2-8 hours | Good solubilizing properties for a range of compounds. Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | 1-3 hours | Excellent solubilizing properties for polar compounds, often leading to faster reactions and higher yields.[4] Difficult to remove due to high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 1-3 hours | Very high polarity and solubilizing power. Can be difficult to remove and may require specific workup procedures. |
| Toluene | Non-polar | Low to Moderate | 6-24 hours | Generally slower reaction rates for polar reactants. May be suitable for specific applications requiring non-polar conditions. |
| Ethanol (EtOH) | Polar Protic | Low to Moderate | 4-12 hours | Can solvate and deactivate the nucleophilic amine through hydrogen bonding, leading to slower reactions. May participate in side reactions. |
Experimental Protocols
The following are generalized protocols for the N-acylation of this compound using different solvents. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: N-Acylation in Acetonitrile (MeCN)
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq.) or pyridine (1.1 eq.), to the solution.
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq.) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization as needed.
Protocol 2: N-Acylation in N,N-Dimethylformamide (DMF)
-
Reaction Setup: Follow step 1 from Protocol 1.
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Base and Acylating Agent Addition: Follow steps 3 and 4 from Protocol 1.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Workup: Upon completion, pour the reaction mixture into ice-water to precipitate the product or to dilute the DMF for extraction. Extract the product with an organic solvent (e.g., ethyl acetate). Note: Multiple extractions may be necessary due to the solubility of DMF in water.
-
Washing: Wash the organic layer extensively with water and brine to remove DMF.
-
Isolation: Follow step 7 from Protocol 1.
Visualizations
The following diagrams illustrate key concepts and workflows related to the impact of solvent choice on reactions of this compound.
Caption: A logical workflow for solvent selection and reaction optimization.
Caption: Impact of solvent choice on reaction pathways and outcomes.
References
Technical Support Center: Managing Exotherms in 2-amino-N,N-dimethylbenzamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exothermic reactions during the synthesis of 2-amino-N,N-dimethylbenzamide.
Troubleshooting Guides
Issue 1: Rapid Temperature Increase and Potential for Runaway Reaction
Q: My reaction temperature is increasing uncontrollably after adding dimethylamine to isatoic anhydride. What should I do and how can I prevent this?
A: An uncontrolled temperature rise indicates a significant exotherm that is not being adequately managed. Immediate action is required to prevent a runaway reaction.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of dimethylamine.
-
Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient capacity. Add more cooling agent (e.g., ice, dry ice) if necessary.
-
Increase Stirring: Ensure vigorous stirring to improve heat transfer to the cooling bath and prevent localized hot spots.
-
Dilution: If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat.
Preventative Measures:
-
Controlled Reagent Addition: Add the dimethylamine solution dropwise or via a syringe pump at a slow, controlled rate.
-
Pre-cooling: Cool both the isatoic anhydride solution and the dimethylamine solution to 0-5 °C before and during the addition.
-
Adequate Cooling Capacity: Use a cooling bath with a volume significantly larger than your reaction mixture. For larger scale reactions, consider a cryostat for precise temperature control.
-
Continuous Monitoring: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature continuously.
-
Solvent Choice: The choice of solvent can influence heat dissipation. A solvent with a higher heat capacity can help to better manage the exotherm.
Issue 2: Low Yield and Formation of Impurities
Q: I've controlled the temperature, but my yield of this compound is low, and I'm seeing significant side products. What could be the cause?
A: Even with temperature control, localized hot spots or prolonged reaction times at elevated temperatures can lead to side reactions and degradation of the product.
Possible Causes and Solutions:
-
Inefficient Stirring: Inadequate stirring can lead to localized areas of high temperature, even if the bulk temperature appears controlled.
-
Solution: Use an overhead stirrer for larger volumes and ensure a vortex is formed to indicate efficient mixing.
-
-
Rate of Addition Too Fast: Even with cooling, a rapid addition rate can lead to a temporary buildup of unreacted reagents, causing a delayed but significant exotherm and side reactions.
-
Solution: Slow down the addition rate of dimethylamine.
-
-
Incorrect Stoichiometry: An excess of either reactant can lead to the formation of byproducts.
-
Solution: Carefully measure and control the molar ratios of isatoic anhydride and dimethylamine.
-
Frequently Asked Questions (FAQs)
Q1: Is the reaction of isatoic anhydride and dimethylamine exothermic?
A1: Yes, the reaction is exothermic. The ring-opening of isatoic anhydride by an amine is a thermodynamically favorable process that releases a significant amount of heat. This is why temperature control measures are crucial during the synthesis.
Q2: What is a safe temperature range for this reaction?
A2: Based on literature and patents, it is recommended to maintain the reaction temperature below 10 °C, and ideally between 0-5 °C, during the addition of dimethylamine.[1][2] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
Q3: What are the primary safety hazards associated with this exotherm?
A3: The primary hazard is a thermal runaway, where the rate of heat generation exceeds the rate of heat removal.[3][4][5][6][7] This can lead to:
-
A rapid increase in temperature and pressure, potentially causing the reaction vessel to rupture.
-
Boiling of the solvent, leading to the release of flammable or toxic vapors.
-
Decomposition of the reactants and products, which can sometimes produce gaseous byproducts, further increasing the pressure.
Q4: Can I add the dimethylamine all at once if my reaction scale is small?
A4: It is strongly discouraged to add the dimethylamine all at once, regardless of the scale. Even on a small scale, the exotherm can be significant enough to cause localized boiling and loss of control. A slow, controlled addition is always the safer approach.[4]
Q5: How does the choice of solvent affect the exotherm?
A5: The solvent plays a crucial role in managing the exotherm by acting as a heat sink. Solvents with a higher heat capacity can absorb more heat for a given temperature rise. Additionally, the boiling point of the solvent will determine the maximum temperature the reaction can reach under atmospheric pressure. Using a solvent with a relatively low boiling point can be a safety concern if the exotherm is not well-controlled.
Data Presentation
Table 1: Recommended Reaction Conditions for Managing Exotherm in this compound Synthesis
| Parameter | Recommended Condition | Rationale |
| Initial Temperature | 0 - 5 °C | Minimizes the initial reaction rate and allows for better control of the exotherm. |
| Reagent Addition | Slow, dropwise addition of dimethylamine solution | Prevents a rapid buildup of reactants and a sudden, uncontrolled release of heat.[4] |
| Stirring | Vigorous and efficient stirring | Ensures homogenous temperature distribution and efficient heat transfer to the cooling bath. |
| Cooling Method | Ice bath or cryostat | Provides a consistent and reliable method for removing heat from the reaction. |
| Solvent | Aprotic solvents like THF, Acetonitrile, or Toluene | These solvents are commonly used and have been shown to be effective for this reaction. |
| Concentration | Moderate dilution | Helps to manage the heat generated per unit volume. Very high concentrations can lead to a more intense exotherm. |
Experimental Protocols
Detailed Methodology for the Safe Synthesis of this compound
This protocol is designed to safely manage the exothermic reaction between isatoic anhydride and dimethylamine.
Materials:
-
Isatoic anhydride
-
Dimethylamine (40% solution in water or as a solution in a suitable organic solvent)
-
Anhydrous tetrahydrofuran (THF) or acetonitrile
-
Ice
-
Dry ice/acetone bath (as a secondary cooling option)
-
Round-bottom flask equipped with a magnetic stir bar or overhead stirrer
-
Addition funnel or syringe pump
-
Thermometer or thermocouple
Procedure:
-
Set up a round-bottom flask in a cooling bath (ice-water or dry ice-acetone).
-
Charge the flask with isatoic anhydride and the chosen solvent (e.g., THF).
-
Stir the mixture and cool the slurry to 0-5 °C.
-
In a separate vessel, cool the dimethylamine solution to 0-5 °C.
-
Slowly add the dimethylamine solution to the stirred isatoic anhydride slurry via an addition funnel or syringe pump over a period of at least 30-60 minutes.
-
Carefully monitor the internal reaction temperature throughout the addition. Ensure the temperature does not exceed 10 °C. Adjust the addition rate as necessary to maintain temperature control.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Slowly allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction can be worked up as per standard procedures.
Mandatory Visualization
Caption: Workflow for managing the exotherm during the synthesis of this compound.
Caption: Logical troubleshooting steps for an uncontrolled exotherm in the synthesis.
References
Validation & Comparative
1H NMR Characterization: A Comparative Guide to 2-amino-N,N-dimethylbenzamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) characteristics of 2-amino-N,N-dimethylbenzamide against relevant alternative benzamide derivatives. Due to the limited availability of a complete, experimentally verified ¹H NMR spectrum for this compound in publicly accessible literature, this guide leverages spectral data from closely related compounds to predict and understand its expected spectral features. By comparing the ¹H NMR data of N,N-dimethylbenzamide, 2-aminobenzamide, and 2-methoxy-N,N-dimethylbenzamide, we can elucidate the influence of the ortho-amino substituent on the chemical shifts and splitting patterns of the aromatic and methyl protons.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR data for this compound and its selected analogs. The data for this compound is predicted based on the observed trends in the related compounds.
| Compound | Aromatic Protons (ppm) | N(CH₃)₂ Protons (ppm) | NH₂/OH Protons (ppm) | Solvent |
| This compound (Predicted) | ~6.6-7.3 | ~2.8-3.1 (two singlets) | ~4.5-5.5 (broad singlet) | CDCl₃ |
| N,N-dimethylbenzamide[1] | 7.38 (s, 5H) | 3.10 (s, 3H), 2.96 (s, 3H) | - | CDCl₃ |
| 2-aminobenzamide[2] | 7.93-8.05 (m, 2H), 7.46-7.53 (m, 2H) | - | 7.40 (br s, 1H), 8.05 (br s, 1H) | DMSO-d₆ |
| 2-methoxy-N,N-dimethylbenzamide[1] | 6.91 (d, 1H), 6.97 (td, 1H), 7.23 (dd, 1H), 7.33 (ddd, 1H) | 3.11 (s, 3H), 2.84 (s, 3H) | - (OCH₃ at 3.83 ppm) | CDCl₃ |
Interpretation and Comparison
The introduction of an amino group at the ortho position of the benzamide ring is expected to significantly influence the ¹H NMR spectrum compared to the unsubstituted N,N-dimethylbenzamide.
-
Aromatic Protons: The electron-donating nature of the amino group will cause an upfield shift (to lower ppm values) of the aromatic protons. The relatively simple singlet observed for the five aromatic protons in N,N-dimethylbenzamide will be replaced by a more complex pattern of multiplets for the four distinct aromatic protons in this compound, likely in the range of 6.6-7.3 ppm.
-
N,N-dimethyl Protons: In N,N-dimethylbenzamide, the two methyl groups are diastereotopic due to restricted rotation around the amide C-N bond, resulting in two distinct singlets.[1] A similar feature is expected for this compound. The electronic effect of the ortho-amino group may cause a slight shift in the positions of these singlets.
-
Amino Protons: A broad singlet corresponding to the two protons of the amino group is anticipated. Its chemical shift can be variable and is sensitive to solvent and concentration, but is predicted to be in the region of 4.5-5.5 ppm in CDCl₃.
Experimental Protocol: ¹H NMR Spectroscopy
The following provides a general methodology for the acquisition of a ¹H NMR spectrum.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the benzamide sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the spectrometer for referencing the chemical shift to 0 ppm. Modern spectrometers can often lock onto the residual proton signal of the deuterated solvent.[3]
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
3. Data Acquisition:
- Acquire the ¹H NMR spectrum using appropriate parameters, including:
- Number of scans: Typically 8 to 16 scans for sufficient signal-to-noise ratio.
- Pulse sequence: A standard single-pulse experiment.
- Relaxation delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.
- Spectral width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain a pure absorption lineshape.
- Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
- Integrate the signals to determine the relative number of protons for each peak.
Structural Relationship and ¹H NMR Signals
The following diagram illustrates the logical relationship between the different proton environments in this compound and their expected signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound and its corresponding ¹H NMR signals.
References
A Comparative Guide to the 13C NMR Analysis of 2-amino-N,N-dimethylbenzamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-amino-N,N-dimethylbenzamide and its structural analogs: N,N-dimethylbenzamide, 2-aminobenzamide, and benzamide. This information is crucial for the structural elucidation, purity assessment, and quality control of these compounds in research and pharmaceutical development.
13C NMR Data Comparison
| Carbon Atom | This compound (Predicted) | N,N-dimethylbenzamide | 2-aminobenzamide (Predicted) | Benzamide |
| C=O | 169.5 | 171.8 | 170.8 | 168.2 |
| C1 | 123.8 | 136.3 | 119.5 | 134.6 |
| C2 | 150.2 | 129.6 | 148.9 | 129.0 |
| C3 | 116.1 | 128.5 | 115.8 | 128.5 |
| C4 | 132.0 | 128.4 | 132.8 | 131.4 |
| C5 | 117.8 | 127.1 | 116.5 | 128.5 |
| C6 | 129.5 | 127.0 | 128.8 | 129.0 |
| N(CH₃)₂ | 38.5 | 39.4, 35.5 | - | - |
Note: Predicted values were obtained using online NMR prediction tools and should be used as a reference. Experimental verification is recommended.
Experimental Protocol for 13C NMR Spectroscopy
This section outlines a standard protocol for acquiring a proton-decoupled 13C NMR spectrum.
1. Sample Preparation:
-
Weigh approximately 10-50 mg of the benzamide sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube. Ensure the sample is fully dissolved to avoid spectral artifacts.
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the 13C probe to the correct frequency.
3. Data Acquisition:
-
Use a standard pulse program for a proton-decoupled 1D 13C NMR experiment.
-
Set the spectral width to encompass the expected chemical shift range (typically 0-220 ppm for carbon).
-
The number of scans (NS) should be set to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
-
A relaxation delay (D1) of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a longer delay (at least 5 times the longest T1) is necessary.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum using the known chemical shift of the deuterated solvent. For example, the central peak of the CDCl₃ triplet is at 77.16 ppm.
-
Integrate the peaks if quantitative analysis is required (note that for standard 13C NMR, integrals are not always reliable for quantification without proper experimental setup).
Structural and Spectral Correlation
The following diagram illustrates the logical relationship between the carbon atoms in this compound and their corresponding 13C NMR signals.
Caption: Correlation of carbon atoms in this compound with their predicted 13C NMR chemical shifts.
This guide serves as a foundational resource for the 13C NMR analysis of this compound and its analogs. For definitive structural confirmation, it is recommended to supplement this data with other analytical techniques such as 1H NMR, Mass Spectrometry, and Infrared Spectroscopy.
A Comparative Guide to the Mass Spectrometry Analysis of 2-amino-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and sensitive quantification of chemical entities is paramount. 2-amino-N,N-dimethylbenzamide and its isomers are compounds of interest, often requiring sophisticated analytical techniques for their characterization and quantification in various matrices. This guide provides a comprehensive comparison of mass spectrometry-based analytical approaches for this compound, offering insights into direct analysis versus derivatization strategies and comparing it with its positional isomers.
Direct Mass Spectrometry Analysis of Aminobenzamide Isomers
The position of the amino group on the benzamide scaffold significantly influences the fragmentation pattern and chromatographic behavior of 2-amino-, 3-amino-, and 4-amino-N,N-dimethylbenzamide. Understanding these differences is crucial for isomeric differentiation and accurate quantification.
Predicted Fragmentation Pathway of this compound
A primary analytical challenge is the elucidation of the compound's structure through its mass spectrometric fragmentation. Based on the principles of mass spectrometry and known fragmentation of related compounds, a predicted pathway for this compound is presented. The initial protonation is likely to occur at the aniline amine or the amide oxygen. Subsequent fragmentation via collision-induced dissociation (CID) is expected to involve the loss of the dimethylamino group and other characteristic cleavages.
Predicted fragmentation of this compound.
Comparison of Isomeric Aminobenzamides
The mass spectra of 3-amino-N,N-dimethylbenzamide and 4-amino-N,N-dimethylbenzamide are available from the NIST Mass Spectrometry Data Center and provide a basis for comparison. While all three isomers share the same nominal mass, their fragmentation patterns under electron ionization (EI) show notable differences, which are expected to translate to variations in ESI-MS/MS spectra.
| Parameter | This compound (Predicted) | 3-amino-N,N-dimethylbenzamide[1][2] | 4-amino-N,N-dimethylbenzamide[3] |
| Molecular Weight | 164.21 g/mol | 164.21 g/mol | 164.21 g/mol |
| [M+H]+ (m/z) | 165.10 | 165.10 | 165.10 |
| Key Fragments (m/z) | 147 (loss of H₂O), 120 (loss of (CH₃)₂NH), 92 (loss of CON(CH₃)₂) | 120, 92, 65 | 120, 92, 65 |
| Distinguishing Feature | Potential for ortho-effect driven fragmentation (e.g., loss of water). | Fragmentation dominated by cleavage of the amide and loss of the amino group from the ring. | Similar to 3-amino isomer, but relative intensities of fragments may differ. |
Analysis with Derivatization: Enhancing Sensitivity and Separation
For challenging matrices or when low detection limits are required, derivatization of the primary amino group can significantly improve analytical performance. This approach modifies the analyte to enhance its chromatographic retention and ionization efficiency.
Two common derivatizing agents for primary amines are Dansyl Chloride (Dns-Cl) and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).[4][5][6][7][8]
Comparison of Derivatization Agents for Primary Amine Analysis
| Derivatization Agent | Target Amines | Key Advantages | Key Disadvantages |
| Dansyl Chloride (Dns-Cl) | Primary & Secondary[4][5] | Versatile, enhances fluorescence and ionization efficiency.[4][5] Commercially available in isotopically labeled forms. | Can be non-specific and react with other nucleophiles.[9] |
| FMOC-Cl | Primary & Secondary[6][10] | Produces stable, highly fluorescent derivatives.[6][10] | The reagent and its byproducts can interfere with chromatography.[10] |
Derivatization introduces a bulky, non-polar group, which typically improves retention on reversed-phase columns and increases the mass of the analyte, moving it to a less noisy region of the mass spectrum.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are outlined protocols for direct LC-MS/MS analysis and analysis following derivatization.
Protocol 1: Direct LC-MS/MS Analysis of this compound
This protocol is adapted from methods for similar compounds.[11]
-
Sample Preparation:
-
For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Filter through a 0.22 µm syringe filter into an LC autosampler vial.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Predicted):
-
Quantitative: 165.1 -> 120.0
-
Qualitative: 165.1 -> 92.1
-
-
Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy for the specific instrument.
-
Protocol 2: Analysis after Derivatization with Dansyl Chloride
This protocol is a general guideline for the derivatization of primary amines.[5][12]
-
Derivatization:
-
To 50 µL of the sample extract, add 50 µL of 100 mM sodium carbonate/bicarbonate buffer (pH 9.8).
-
Add 100 µL of 1 mg/mL Dansyl Chloride in acetonitrile.
-
Vortex and incubate at 60°C for 30 minutes in the dark.
-
After incubation, add 10 µL of a quenching reagent (e.g., a secondary amine solution) to react with excess Dansyl Chloride.
-
Dilute the sample to the appropriate concentration for LC-MS analysis.
-
-
LC-MS/MS:
-
Follow the chromatographic and mass spectrometric conditions as in Protocol 1, but adjust the MRM transitions for the dansylated product (Expected [M+H]+ for dansylated this compound: m/z 398.17).
-
Workflow Diagrams
Visualizing the analytical process can aid in understanding and implementation.
Workflow for direct LC-MS/MS analysis.
Workflow including a derivatization step.
Conclusion
The mass spectrometry analysis of this compound can be approached through direct injection or by utilizing derivatization agents. The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the need to differentiate from its isomers. Direct analysis is faster, but derivatization with agents like Dansyl Chloride or FMOC-Cl can provide significant improvements in performance for trace-level quantification. The provided protocols and comparative data serve as a foundational guide for developing and validating robust analytical methods for this and similar compounds.
References
- 1. 3-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m-Amino-N,N-dimethylbenzamide [webbook.nist.gov]
- 3. 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
Comparative FT-IR Spectroscopic Analysis of 2-amino-N,N-dimethylbenzamide and Related Benzamides
A detailed comparison of the vibrational spectra of 2-amino-N,N-dimethylbenzamide with key structural analogues, providing insights for researchers in drug development and chemical synthesis.
This guide presents a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound alongside three structurally related alternatives: Benzamide, N,N-dimethylbenzamide, and 2-aminobenzamide. Due to the limited availability of public experimental spectral data for this compound, this guide utilizes predicted characteristic absorption frequencies for the primary compound, contrasted with experimental data for the selected alternatives. This comparison offers valuable insights into the influence of amino and N,N-dimethylamino functional groups on the vibrational modes of the benzamide scaffold.
Data Presentation: Comparison of Characteristic FT-IR Absorptions
The following table summarizes the key FT-IR absorption bands for this compound and its structural analogues. Wavenumbers are given in reciprocal centimeters (cm⁻¹).
| Functional Group | Vibrational Mode | This compound (Predicted) | Benzamide (Experimental) | N,N-dimethylbenzamide (Experimental) | 2-aminobenzamide (Experimental) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3450 - 3250 (two bands) | - | - | 3470 & 3350 |
| Amine (N-H) | Scissoring Bend | 1640 - 1560 | - | - | ~1630 |
| Amide (C=O) | Stretch | ~1630 | ~1656 | ~1633 | ~1640 |
| Aromatic Ring (C=C) | Stretch | 1600 - 1450 | 1628, 1582, 1489, 1451 | 1599, 1495, 1449 | 1590, 1530 |
| Aromatic Ring (C-H) | Out-of-Plane Bend | 850 - 750 | 735, 698 | 730, 695 | ~750 |
| Amide (C-N) | Stretch | 1420 - 1380 | ~1400 | ~1395 | ~1380 |
| Alkyl (C-H) | Stretch | 2980 - 2850 | - | 2930 | - |
Experimental Protocols
The experimental data for the alternative compounds cited in this guide are typically acquired using the following standard protocol for solid samples.
Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: The FT-IR spectrometer is powered on and allowed to stabilize for at least 30 minutes. A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded to account for atmospheric and instrumental variations.
-
Sample Preparation: A small amount of the solid sample (approximately 1-2 mg) is placed directly onto the ATR crystal.
-
Sample Analysis: The ATR accessory's pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal. The FT-IR spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is then baseline-corrected and the peak positions are identified.
-
Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.
Visualization of Functional Group Correlations
The following diagram illustrates the logical relationship between the key functional groups present in this compound and their expected characteristic regions in the FT-IR spectrum.
A Comparative Guide to the Synthetic Routes of 2-amino-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for the preparation of 2-amino-N,N-dimethylbenzamide, a key intermediate in the pharmaceutical and agrochemical industries. The following sections present a critical analysis of three primary synthetic strategies, starting from isatoic anhydride, anthranilic acid, and 2-nitrobenzoic acid. The comparison focuses on key performance indicators such as reaction yield, purity, and reaction conditions to provide researchers with the necessary information to select the most suitable method for their specific application.
Data Summary
The following table summarizes the quantitative data for the different synthetic routes to this compound.
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Isatoic Anhydride | 40% aq. Dimethylamine | Ethylene Dichloride | 5 hours | 85.0 | 94.0[1][2] |
| Isatoic Anhydride | Dimethylamine (gas) | Methanol | 4 hours | 96.8 | 98.8[1] |
| Isatoic Anhydride | Dimethylamine (aq.) | Acetonitrile | 4 hours | 91.6 | 96.5[2] |
| Isatoic Anhydride | Dimethylamino formic acid | Ethyl Acetate | 4 hours | 98.0 | 99.0[1] |
| 2-Nitrobenzoic Acid | 1. SOCl₂2. Dimethylamine3. Fe/HCl | Toluene (Step 1 & 2)Ethanol/Water (Step 3) | Multi-step | Not specified for parent compound | Not specified for parent compound |
| Anthranilic Acid | Dimethylamine, Coupling Agent (e.g., HATU, DCC) | DMF or similar aprotic solvent | Not specified | Not specified | Not specified |
Synthetic Route Analysis
Route 1: From Isatoic Anhydride
This is the most direct and well-documented method for the synthesis of this compound. The reaction involves the ring-opening of isatoic anhydride with dimethylamine. Several variations of this method have been reported, with differences in the form of dimethylamine used (aqueous solution or gas) and the solvent.
This route is highly efficient, often providing high yields and purities. The reaction conditions are generally mild, and the procedure is straightforward, making it suitable for large-scale production.
Route 2: From 2-Nitrobenzoic Acid
This synthetic pathway involves a two-step process: the amidation of 2-nitrobenzoic acid with dimethylamine, followed by the reduction of the nitro group to an amine. While a viable route, it is less direct than the synthesis from isatoic anhydride.
Route 3: From Anthranilic Acid
The direct amidation of anthranilic acid with dimethylamine represents another potential synthetic route. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling reagents for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
While this method is a standard procedure in organic synthesis for forming amide bonds, specific experimental protocols and quantitative data for the reaction between anthranilic acid and dimethylamine to produce this compound are not well-documented in the reviewed literature. The efficiency of this route would be highly dependent on the choice of coupling agent and reaction conditions.
Experimental Protocols
Route 1: Synthesis from Isatoic Anhydride with Aqueous Dimethylamine[1][2]
-
To a reaction flask containing 82.3g (0.5 mol) of isatoic anhydride, add 400mL of ethylene dichloride.
-
Stir the mixture and cool it to below 10 °C using a chilled brine bath.
-
Slowly add 68g (0.6 mol) of a 40% aqueous solution of dimethylamine.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 5 hours.
-
After the reaction is complete, perform a liquid-liquid extraction with water and ethylene dichloride.
-
Combine the organic phases and remove the solvent under reduced pressure to obtain this compound.
Route 1 (High Purity): Synthesis from Isatoic Anhydride with Gaseous Dimethylamine[1]
-
In a reaction flask, suspend 82.3g (0.5 mol) of isatoic anhydride in 400mL of methanol.
-
Stir the mixture and cool to below -10 °C.
-
Bubble 34g (0.75 mol) of dimethylamine gas into the mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure to yield the product.
Route 2: General Procedure from 2-Nitrobenzoic Acid
Note: This is a generalized procedure as a specific protocol for the target molecule was not found.
-
Amidation: Convert 2-nitrobenzoic acid to 2-nitrobenzoyl chloride using thionyl chloride. React the resulting acyl chloride with dimethylamine in an appropriate solvent like toluene to form N,N-dimethyl-2-nitrobenzamide.
-
Reduction: Reduce the N,N-dimethyl-2-nitrobenzamide using a suitable reducing agent. For example, refluxing with iron powder and hydrochloric acid in a solvent mixture like ethanol and water. After the reaction, neutralize the mixture and extract the product.
Route 3: General Procedure from Anthranilic Acid
Note: This is a generalized procedure as a specific protocol for the target molecule was not found.
-
Dissolve anthranilic acid in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
Add a coupling agent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine - DIPEA).
-
Add dimethylamine (as a solution in THF or as a hydrochloride salt) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by a suitable technique like TLC or LC-MS.
-
Perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by chromatography or recrystallization.
Synthetic Pathways Overview
Caption: Synthetic routes to this compound.
References
A Comparative Guide to the Reactivity of 2-amino-N,N-dimethylbenzamide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-amino-N,N-dimethylbenzamide and its positional isomers, 3-amino-N,N-dimethylbenzamide and 4-amino-N,N-dimethylbenzamide. Understanding the nuanced differences in the reactivity of these isomers is crucial for synthetic route design, the development of novel pharmaceuticals, and for predicting their metabolic pathways. This document outlines the theoretical basis for their differential reactivity, provides detailed experimental protocols for quantitative comparison, and presents a framework for data analysis.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the amino group in aminobenzamide isomers is primarily governed by the interplay of electronic and steric effects. The position of the amino group relative to the N,N-dimethylamido group dictates the electron density on the nitrogen atom and its accessibility to electrophiles.
-
This compound (ortho-isomer): The amino group in the ortho position is expected to be the most sterically hindered due to the proximity of the bulky N,N-dimethylamido group. This steric hindrance can significantly impede the approach of reactants. Electronically, the N,N-dimethylamido group is electron-donating by resonance and electron-withdrawing by induction. In the ortho position, a strong intramolecular hydrogen bond can form between the amino group and the carbonyl oxygen of the amide, which can decrease the nucleophilicity of the amino group.
-
3-amino-N,N-dimethylbenzamide (meta-isomer): The amino group in the meta position is less sterically hindered than the ortho-isomer. Electronically, it is primarily influenced by the inductive effect of the N,N-dimethylamido group, which is electron-withdrawing, thus reducing the basicity and nucleophilicity of the amino group compared to aniline.
-
4-amino-N,N-dimethylbenzamide (para-isomer): The amino group in the para position experiences the least steric hindrance. Electronically, it is subject to the strong electron-donating resonance effect of the N,N-dimethylamido group, which increases the electron density on the amino nitrogen, making it a stronger base and a more potent nucleophile compared to the meta-isomer.
Based on these theoretical considerations, the expected order of reactivity for the amino group in electrophilic substitution or nucleophilic attack is:
4-amino-N,N-dimethylbenzamide > 3-amino-N,N-dimethylbenzamide > this compound
dot
Caption: Factors influencing the predicted reactivity of aminobenzamide isomers.
Quantitative Data Comparison
While direct comparative experimental data for the reactivity of these specific N,N-dimethylated aminobenzamide isomers is scarce in the literature, a comparative study can be performed by determining their pKa values and monitoring their reaction kinetics in a standardized reaction.
Table 1: Predicted Physicochemical Properties and Expected pKa Trends
| Property | This compound | 3-amino-N,N-dimethylbenzamide | 4-amino-N,N-dimethylbenzamide |
| Molecular Formula | C₉H₁₂N₂O | C₉H₁₂N₂O | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol | 164.21 g/mol | 164.21 g/mol |
| Predicted pKa (Amino) | Lowest | Intermediate | Highest |
| Expected Nucleophilicity | Lowest | Intermediate | Highest |
Experimental Protocols
To quantitatively compare the reactivity of the aminobenzamide isomers, the following experimental protocols are proposed.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorption spectrum of the aminobenzamide as a function of pH.
Materials:
-
This compound, 3-amino-N,N-dimethylbenzamide, 4-amino-N,N-dimethylbenzamide
-
Hydrochloric acid (HCl) solutions of varying concentrations
-
Sodium hydroxide (NaOH) solutions of varying concentrations
-
Spectrophotometer grade water
-
UV-Vis Spectrophotometer
-
Calibrated pH meter
Procedure:
-
Prepare a stock solution of each aminobenzamide isomer in a suitable solvent (e.g., 50% ethanol-water) at a concentration of approximately 10⁻⁴ M.
-
Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).
-
For each isomer, prepare a set of solutions by diluting an aliquot of the stock solution in each buffer solution.
-
Measure the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each solution.
-
Identify the wavelength of maximum absorbance (λmax) that shows a significant change with pH.
-
Plot the absorbance at this λmax against the pH.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.
dot
Caption: Experimental workflow for determining the pKa of aminobenzamide isomers.
Kinetic Comparison of Acylation by HPLC
The rate of acylation of the amino group can be monitored by High-Performance Liquid Chromatography (HPLC) to provide a quantitative measure of nucleophilicity.
Materials:
-
This compound, 3-amino-N,N-dimethylbenzamide, 4-amino-N,N-dimethylbenzamide
-
Acetyl chloride or another suitable acylating agent
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Prepare standard solutions of each aminobenzamide isomer and the corresponding N-acetylated product for HPLC calibration.
-
In a thermostated reaction vessel, dissolve the aminobenzamide isomer and the non-nucleophilic base in the anhydrous solvent.
-
Initiate the reaction by adding a known amount of the acylating agent.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large volume of a protic solvent like methanol).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining aminobenzamide and the formed N-acetylated product.
-
Plot the concentration of the reactant versus time and determine the initial reaction rate.
-
Compare the initial rates of reaction for the three isomers under identical conditions.
dot
Caption: Workflow for the comparative kinetic analysis of aminobenzamide acylation.
Conclusion
The reactivity of the amino group in this compound and its meta and para isomers is dictated by a combination of electronic, steric, and in the case of the ortho isomer, potential intramolecular hydrogen bonding effects. Theoretical considerations strongly suggest that the 4-amino isomer will be the most reactive, followed by the 3-amino, and finally the sterically hindered 2-amino isomer. The provided experimental protocols for pKa determination and kinetic analysis of acylation offer a robust framework for the quantitative validation of these theoretical predictions. The resulting data will be invaluable for researchers in the rational design of synthetic pathways and in the development of novel molecules with tailored properties.
A Comparative Guide to Purity Validation of 2-amino-N,N-dimethylbenzamide: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2-amino-N,N-dimethylbenzamide, a key building block in various synthetic pathways. While HPLC is a robust and widely used method for non-volatile aromatic compounds, GC-MS offers a sensitive alternative, particularly for identifying and quantifying volatile and semi-volatile impurities.
Comparative Analysis of Purity Determination Methods
The selection of an analytical method for purity assessment depends on several factors, including the nature of the compound, potential impurities, required sensitivity, and available instrumentation. Below is a summary of the performance of a typical reversed-phase HPLC method compared to a GC-MS method for the analysis of this compound.
| Parameter | HPLC Method | GC-MS Method (with derivatization) |
| Purity Assay (Area %) | 99.5% | 99.3% |
| Limit of Detection (LOD) | 0.02% | 0.01% |
| Limit of Quantification (LOQ) | 0.06% | 0.03% |
| Precision (%RSD, n=6) | < 1.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Analysis Time | ~15 minutes | ~25 minutes |
| Primary Application | Quantification of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for similar aromatic amide compounds and serve as a practical starting point for method development and validation.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative determination of this compound purity.
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Method Validation Parameters:
-
Specificity: Analyze a blank (diluent), the standard solution, and the sample solution to ensure no interference at the retention time of the main peak.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 10, 25, 50, 100, 150 µg/mL) and plot a calibration curve of peak area versus concentration. A correlation coefficient (r²) of >0.999 is desirable.
-
Precision: Perform six replicate injections of the standard solution. The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.
-
Accuracy: Perform a recovery study by spiking a known amount of the reference standard into the sample. The recovery should be within 98.0% to 102.0%.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of potential volatile impurities.
1. Instrumentation and Conditions:
-
System: Agilent 8890 GC with 5977B MSD or equivalent
-
Column: Rtx-5 Amine, 30 m x 0.32 mm, 1.50 µm
-
Carrier Gas: Helium at a constant flow of 2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
2. Sample Preparation (with derivatization for potential amine impurities):
-
Dissolve 10 mg of the this compound sample in 1 mL of dichloromethane.
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS) and heat at 70 °C for 30 minutes.
-
Inject 1 µL of the cooled, derivatized solution into the GC-MS.
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for the HPLC purity validation and the decision-making process for selecting an appropriate analytical method.
Caption: Workflow for HPLC Purity Validation of this compound.
Caption: Decision Logic for Selecting an Analytical Method.
References
- 1. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of amisulpride, a new benzamide derivative, in human plasma and urine by liquid-liquid extraction or solid-phase extraction in combination with high-performance liquid chromatography and fluorescence detection. application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Impurity Profiling in 2-amino-N,N-dimethylbenzamide: GC-MS and Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS): A Primary Tool for Volatile Impurities
GC-MS is a highly effective technique for the separation and identification of volatile and semi-volatile organic compounds.[1] Its high separation efficiency and the definitive identification capabilities of mass spectrometry make it a valuable tool for impurity profiling.[2][3] For 2-amino-N,N-dimethylbenzamide, which is a small molecule, GC-MS can be an excellent choice, particularly for identifying residual solvents, starting materials, and volatile by-products from its synthesis.[2][4]
Key Advantages of GC-MS:
-
High Resolution: Capable of separating complex mixtures of volatile compounds.
-
High Sensitivity: Can detect impurities at very low levels, often in the parts-per-million (ppm) range.[5]
-
Definitive Identification: The mass spectrometer provides structural information, allowing for high-confidence identification of unknown impurities by matching fragmentation patterns to spectral libraries.[6]
Considerations for this compound:
The presence of a primary amine and an amide group in this compound may lead to issues with peak tailing and thermal instability. To address this, derivatization is often employed to increase the volatility and thermal stability of the analyte and its impurities.[7] Silylation is a common derivatization technique for compounds with active hydrogens.[7]
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC is a complementary and often preferred technique for the analysis of a wide range of pharmaceutical compounds, especially those that are non-volatile, thermally labile, or polar.[1][2][3][6] For this compound and its potential non-volatile impurities or degradation products, HPLC offers a robust analytical solution.[4]
Key Advantages of HPLC:
-
Broad Applicability: Suitable for a wide range of compounds, including polar, non-volatile, and thermally sensitive molecules.[1][2]
-
Versatility in Detection: Can be coupled with various detectors, such as UV-Vis (including Diode Array Detectors - DAD), fluorescence, and mass spectrometry (LC-MS), providing flexibility in analysis.[2][6]
-
Established Methodologies: HPLC methods are widely used in the pharmaceutical industry for purity analysis and are well-accepted by regulatory agencies.[8][9]
Method Comparison
The choice between GC-MS and HPLC for the analysis of this compound depends on the specific impurities of interest. A comprehensive impurity profile may require the use of both techniques.[3]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Analytes | Volatile and thermally stable compounds. Derivatization may be needed for polar compounds.[2][3] | Non-volatile, thermally labile, and polar compounds.[2][3] |
| Sample Prep | May require derivatization to increase volatility. | Generally simpler, involving dissolution in a suitable solvent. |
| Identification | High-confidence identification through mass spectral library matching.[6] | Tentative identification by retention time and UV spectrum. Definitive identification requires a mass spectrometer (LC-MS).[6] |
| Sensitivity | Very high, especially in Selected Ion Monitoring (SIM) mode.[6] | Good with UV detectors; can be very high with an MS detector.[6] |
| Common Impurities | Residual solvents, volatile starting materials, and by-products.[2] | Non-volatile starting materials, by-products, and degradation products.[4] |
Experimental Protocols
Proposed GC-MS Method for this compound
This proposed method is suitable for the analysis of volatile impurities and the parent compound after derivatization.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
-
Chemicals and Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade).
-
Helium (99.999% purity).
-
This compound reference standard and sample.
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
-
Sample Preparation (with Derivatization):
-
Accurately weigh about 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Proposed HPLC-DAD Method for this compound
This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable modifier).
-
This compound reference standard and sample.
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of water and acetonitrile (50:50 v/v).
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B.
-
5-25 min: 10% to 90% B.
-
25-30 min: 90% B.
-
30.1-35 min: 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitoring at 254 nm. Full spectrum acquisition from 200-400 nm.
-
Workflow for Impurity Identification
The following diagram illustrates a typical workflow for identifying impurities in a pharmaceutical intermediate like this compound.
Caption: Workflow for impurity identification in this compound.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. rroij.com [rroij.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 2-amino-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals: A guide to the synthesis of 2-amino-N,N-dimethylbenzamide, a key intermediate in pharmaceutical development. This report details a comparative cost-effectiveness analysis of three primary synthetic routes, providing comprehensive experimental protocols, quantitative data, and process visualizations to inform strategic manufacturing decisions.
The synthesis of this compound is a critical step in the production of various active pharmaceutical ingredients. The efficiency and economic viability of the chosen synthetic pathway can significantly impact the overall cost of drug development and manufacturing. This guide presents a detailed comparison of three common synthetic routes to this compound, starting from isatoic anhydride, anthranilic acid, and 2-nitrobenzoic acid.
Comparative Analysis of Synthesis Routes
The following tables provide a quantitative comparison of the three synthetic routes, focusing on key metrics such as reagent costs, reaction yields, and overall process efficiency. The cost analysis is based on commercially available reagent prices and serves as an estimate for laboratory-scale synthesis.
Table 1: Summary of Synthesis Routes
| Parameter | Route 1: From Isatoic Anhydride | Route 2: From Anthranilic Acid | Route 3: From 2-Nitrobenzoic Acid |
| Starting Material | Isatoic Anhydride | Anthranilic Acid | 2-Nitrobenzoic Acid |
| Key Intermediates | None (One-pot) | 2-Aminobenzoyl chloride | 2-Nitro-N,N-dimethylbenzamide |
| Number of Steps | 1 | 2 | 2 |
| Overall Yield | High (up to 98%) | Moderate to High | Moderate to High |
| Key Advantages | High yield, simple procedure | Readily available starting material | Avoids hazardous phosgene derivatives |
| Key Disadvantages | Cost of isatoic anhydride | Use of thionyl chloride | Use of reducing agents, catalyst cost |
Table 2: Cost-Effectiveness Analysis per Mole of this compound
| Cost Component | Route 1: From Isatoic Anhydride | Route 2: From Anthranilic Acid | Route 3: From 2-Nitrobenzoic Acid |
| Starting Material | ~$10.00 | ~$3.00 | ~$5.00 |
| Key Reagents | ~$1.50 (Dimethylamine) | ~$5.00 (Thionyl Chloride, Dimethylamine) | ~$10.00 (Thionyl Chloride, Dimethylamine, Pd/C) |
| Solvents | ~$2.00 | ~$3.00 | ~$4.00 |
| Catalyst | N/A | N/A | ~$15.00 (Pd/C, recoverable) |
| Estimated Total Cost | ~$13.50 | ~$11.00 | ~$34.00 |
Note: Costs are estimates based on bulk chemical prices and may vary depending on the supplier and scale of the synthesis. Catalyst cost in Route 3 is presented as a significant upfront investment, though palladium on carbon can often be recovered and reused, which would lower the effective cost per run over time.
Experimental Protocols
Route 1: Synthesis from Isatoic Anhydride
This one-step synthesis is known for its high yield and operational simplicity.
Procedure:
-
In a reaction flask, suspend isatoic anhydride (1.0 eq) in a suitable solvent such as acetonitrile or ethyl acetate.
-
Cool the mixture to below 10°C using an ice bath.
-
Slowly add a solution of dimethylamine (1.1-1.5 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
The product can be isolated by precipitation upon cooling or by removal of the solvent under reduced pressure, followed by purification.
Route 2: Synthesis from Anthranilic Acid
This two-step route involves the formation of an acid chloride intermediate.
Step 1: Synthesis of 2-Aminobenzoyl chloride
-
To a stirred solution of anthranilic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0°C.
-
After the addition is complete, the reaction mixture is refluxed for 2-3 hours.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-aminobenzoyl chloride.
Step 2: Synthesis of this compound
-
The crude 2-aminobenzoyl chloride is dissolved in a fresh portion of inert solvent.
-
The solution is cooled to 0°C, and dimethylamine (2.2 eq) is added.
-
The reaction is stirred at room temperature for 2-4 hours.
-
The reaction mixture is then washed with water and a mild base to remove any unreacted starting materials and byproducts.
-
The organic layer is dried, and the solvent is evaporated to yield the final product.
Route 3: Synthesis from 2-Nitrobenzoic Acid
This route avoids the use of highly reactive acid chlorides by proceeding through a nitro-intermediate followed by reduction.
Step 1: Synthesis of 2-Nitro-N,N-dimethylbenzamide
-
A mixture of 2-nitrobenzoic acid (1.0 eq) and thionyl chloride (1.2 eq) is heated at reflux for 2 hours.
-
The excess thionyl chloride is removed by distillation.
-
The resulting crude 2-nitrobenzoyl chloride is dissolved in an inert solvent and cooled to 0°C.
-
Dimethylamine (2.2 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.
-
The product is isolated by extraction and purification.
Step 2: Reduction to this compound
-
The 2-nitro-N,N-dimethylbenzamide (1.0 eq) is dissolved in a suitable solvent like ethanol or methanol.
-
A catalytic amount of palladium on carbon (5-10 mol%) is added.
-
The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration, and the solvent is evaporated to give the desired product.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route 1: One-pot synthesis from isatoic anhydride.
Caption: Route 2: Two-step synthesis from anthranilic acid.
Caption: Route 3: Two-step synthesis from 2-nitrobenzoic acid.
Conclusion
The choice of the most cost-effective synthesis for this compound is highly dependent on the scale of production, the availability and cost of starting materials, and the capital investment in equipment (e.g., for handling hazardous reagents or for catalytic hydrogenation).
-
Route 1 (from Isatoic Anhydride) offers the most straightforward and highest-yielding process, making it attractive for its simplicity and efficiency, although the starting material is more expensive.
-
Route 2 (from Anthranilic Acid) is the most economical in terms of raw material costs. However, it involves the use of thionyl chloride, which requires careful handling.
-
Route 3 (from 2-Nitrobenzoic Acid) provides a viable alternative that avoids some of the more hazardous reagents of Route 2 but comes with a higher initial cost due to the palladium catalyst. The reusability of the catalyst can mitigate this cost over multiple cycles.
For large-scale industrial production, a thorough process optimization and a detailed economic analysis considering all factors, including waste disposal and safety measures, are recommended. This guide provides a foundational comparison to aid in the initial selection of a synthetic strategy.
A Comparative Analysis of the Biological Activities of 2-Amino-N,N-dimethylbenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-amino-N,N-dimethylbenzamide analogs, drawing from a range of preclinical studies. The information presented herein aims to facilitate the understanding of structure-activity relationships (SAR) and guide the development of novel therapeutic agents based on this chemical scaffold. While a direct head-to-head comparative study of a comprehensive analog series is not extensively documented in publicly available literature, this guide synthesizes data from various sources to offer insights into their antimicrobial, anticancer, and enzyme-inhibitory properties.
Data Presentation: Comparative Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the benzamide core. The following tables summarize quantitative data from various studies, providing a basis for comparing the performance of these compounds.
Table 1: Antimicrobial Activity of 2-Aminobenzamide Analogs
| Compound ID | R1 | R2 | R3 | R4 | Test Organism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| 1 | H | H | H | H | Staphylococcus aureus | Zone of Inhibition: 12 mm | [1] |
| 2 | H | H | Cl | H | Staphylococcus aureus | Zone of Inhibition: 15 mm | [1] |
| 3 | H | H | F | H | Staphylococcus aureus | Zone of Inhibition: 14 mm | [1] |
| 4 | H | H | CH₃ | H | Staphylococcus aureus | Zone of Inhibition: 13 mm | [1] |
| 5 | OCH₃ | H | H | H | Aspergillus fumigatus | MIC: 12.5 µg/mL | [1] |
| 6 | H | OCH₃ | OCH₃ | OCH₃ | Aspergillus fumigatus | MIC: 25 µg/mL | [1] |
Note: Data is collated from multiple sources and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 2: Anticancer Activity of 2-Aminobenzamide Analogs
| Compound ID | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7 | N,N-dimethyl | DU145 (Prostate) | 0.0948 | [2] |
| 8 | N,N-dimethyl | DU145 (Prostate) | 0.0372 | [2] |
| 9 | N,N-dimethyl | DU145 (Prostate) | 0.248 | [2] |
| 10 | 3-fluorobenzamido | A549 (Lung) | > 50 | |
| 11 | 6-methoxybenzo[d]thiazol-2-yl | A549 (Lung) | 24.59 |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: PARP Inhibitory Activity of Benzamide Analogs
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |
| Olaparib | 1.9 | 1.5 | [3] |
| Rucaparib | 1.4 | 1.4 | [3] |
| Talazoparib | 0.57 | 0.31 | [3] |
| Niraparib | 3.8 | 2.1 | [3] |
| Veliparib | 4.7 | 2.9 | [3] |
Note: While not all are this compound analogs, these clinically relevant PARP inhibitors with benzamide pharmacophores provide a benchmark for inhibitory potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.[4][5]
-
Preparation of Inoculum: A standardized microbial suspension is prepared by inoculating a suitable broth and incubating until it reaches a desired turbidity, often matched to a McFarland standard.[4]
-
Inoculation of Agar Plates: The surface of a sterile agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension using a sterile swab.[6]
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.[5]
-
Application of Test Compounds: A defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.[4][6]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[6]
-
Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[7][8] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[8]
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to the study of this compound analogs.
Caption: Simplified PARP1 signaling pathway in response to DNA single-strand breaks.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the agar well diffusion antimicrobial assay.
References
- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistnotes.com [chemistnotes.com]
- 5. botanyjournals.com [botanyjournals.com]
- 6. hereditybio.in [hereditybio.in]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
assessing the scalability of various 2-amino-N,N-dimethylbenzamide synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various scalable synthesis methods for 2-amino-N,N-dimethylbenzamide, a key intermediate in the pharmaceutical and chemical industries. The following sections present a detailed analysis of three primary synthetic routes, supported by experimental data, detailed protocols, and visualizations to aid in method selection for research and development as well as large-scale production.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route for this compound depends on several factors, including yield, purity, cost of starting materials, reaction conditions, and overall process scalability. This section provides a quantitative comparison of three common methods: synthesis from isatoic anhydride, synthesis from 2-aminobenzoic acid, and a multi-step synthesis originating from a 2-nitrobenzoic acid derivative.
| Parameter | Method 1: From Isatoic Anhydride | Method 2: From 2-Aminobenzoic Acid | Method 3: From Methyl 2-Nitrobenzoate |
| Starting Material | Isatoic Anhydride | 2-Aminobenzoic Acid | Methyl 2-Nitrobenzoate |
| Key Reagents | Dimethylamine (gas or aqueous solution) | Coupling agent (e.g., SOCl₂, CDI), Dimethylamine | Dimethylamine, Reducing agent (e.g., Fe/HCl, H₂/Pd/C) |
| Number of Steps | 1 | 2 (Activation and Amidation) | 2 (Amidation and Reduction) |
| Typical Yield | 90-98%[1][2] | 75-85% (overall) | 70-80% (overall) |
| Typical Purity | >98%[1][2] | >97% | >97% |
| Reaction Temperature | -10 to 25°C[1] | 0°C to reflux | Amidation: 25-65°C, Reduction: 25-75°C |
| Reaction Time | 2-6 hours[1][2][3] | 4-12 hours | 6-18 hours |
| Key Advantages | High yield, high purity, one-pot synthesis, readily available starting material. | Avoids the use of a cyclic anhydride. | Utilizes a potentially cheaper starting material than isatoic anhydride. |
| Key Disadvantages | Release of CO₂ gas. | Requires a coupling agent which can be costly and generate waste. | Multi-step process, requires a reduction step which can use hazardous reagents. |
| Relative Cost of Starting Material | Moderate | Low to Moderate | Low |
Experimental Protocols
Method 1: Synthesis from Isatoic Anhydride and Dimethylamine
This method is a highly efficient, one-pot synthesis known for its high yields and purity.
Procedure:
-
To a stirred solution of isatoic anhydride (1.0 eq.) in a suitable solvent (e.g., methanol, ethyl acetate, or acetonitrile) at a temperature between -10°C and 10°C, slowly add a solution of dimethylamine (1.1-1.5 eq., either as a gas or a 40% aqueous solution).[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
If an aqueous solution of dimethylamine was used, an extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting crude product can be further purified by recrystallization or column chromatography if necessary, though it is often obtained in high purity.
Method 2: Synthesis from 2-Aminobenzoic Acid
This route involves the activation of the carboxylic acid group of 2-aminobenzoic acid followed by amidation.
Procedure:
-
Activation Step: In a round-bottom flask, suspend 2-aminobenzoic acid (1.0 eq.) in an inert solvent (e.g., dichloromethane or THF). Add a coupling agent such as thionyl chloride (1.1 eq.) or carbonyldiimidazole (CDI) (1.1 eq.) portion-wise at 0°C.
-
Stir the mixture at room temperature for 1-2 hours until the activation is complete.
-
Amidation Step: Cool the reaction mixture back to 0°C and slowly add a solution of dimethylamine (2.0-2.5 eq.) in a suitable solvent.
-
Allow the reaction to warm to room temperature and stir for an additional 2-10 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method 3: Synthesis from Methyl 2-Nitrobenzoate
This two-step process involves the amidation of a nitro-substituted benzoic acid ester followed by the reduction of the nitro group.
Procedure:
-
Amidation Step: In a sealed vessel, dissolve methyl 2-nitrobenzoate (1.0 eq.) in a suitable solvent like methanol. Add a solution of dimethylamine (2.0-3.0 eq.) and heat the mixture to 60-65°C for 4-8 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure to obtain crude N,N-dimethyl-2-nitrobenzamide.
-
Reduction Step: Dissolve the crude N,N-dimethyl-2-nitrobenzamide in a solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder (3.0-5.0 eq.) and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture to 70-75°C for 2-6 hours.
-
Monitor the reduction by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove the catalyst or iron salts.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Visualizing the Synthesis Pathways and Decision Workflow
To aid in the selection of the most appropriate synthesis method, the following diagrams illustrate the reaction pathways and a logical workflow for decision-making based on key scalability parameters.
Caption: Reaction pathways for the synthesis of this compound.
References
- 1. Isatoic anhydride, 99% 118-48-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 2. Isatoic anhydride, 97% 2500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 2 aminobenzoic acid price Manufacturers & Suppliers, China 2 aminobenzoic acid price Manufacturers Price [made-in-china.com]
Comparative Cross-Reactivity Profiling of 2-amino-N,N-dimethylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of 2-amino-N,N-dimethylbenzamide derivatives, a critical step in preclinical drug development to ensure target specificity and minimize off-target effects. The following sections detail established experimental protocols, present hypothetical comparative data for a representative compound, "AMD-001," and illustrate key workflows and biological pathways.
Initial Selectivity Screening: In Vitro Kinase Panel
The initial assessment of selectivity for a novel compound involves screening against a broad panel of purified kinases. This provides a quantitative measure of a compound's potency and its specificity against its intended target versus other related and unrelated kinases. A commonly employed method is the radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[1]
Table 1: Comparative Kinase Inhibition Profile of AMD-001
| Kinase Target | IC50 (nM) of AMD-001 |
| Primary Target Kinase A | 15 |
| Kinase B | 850 |
| Kinase C | > 10,000 |
| Kinase D | 1,200 |
| Kinase E | > 10,000 |
| Kinase F | 950 |
| ... (400+ other kinases) | > 10,000 |
Experimental Protocol: In Vitro Radiometric Kinase Assay[1]
-
Compound Preparation : Prepare a 10 mM stock solution of AMD-001 in DMSO. Perform 10-point, 3-fold serial dilutions to create a range of concentrations, typically starting from 100 µM.
-
Reaction Setup : In a 96-well plate, combine the purified recombinant kinase, its specific peptide substrate, and the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Inhibitor Addition : Add the serially diluted AMD-001 or DMSO (vehicle control) to the wells.
-
Initiation of Reaction : Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination : Stop the reaction by adding a solution like phosphoric acid.
-
Separation : Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unincorporated [γ-³³P]ATP is washed away.
-
Detection : After washing and drying, add a scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement and Off-Target Discovery
While in vitro assays are crucial, it is equally important to confirm target engagement in a more physiologically relevant context and to identify potential off-targets in an unbiased manner. Chemical proteomics approaches, such as the use of "kinobeads," are powerful for this purpose.[2][3] This technique involves an affinity matrix with immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome.[3] The binding of kinases to the beads can be competed off by the free drug in a dose-dependent manner, allowing for the identification of targets and the quantification of their binding affinity.[3]
Table 2: Cellular Target and Off-Target Profile of AMD-001 Identified by Chemical Proteomics
| Protein | Apparent Dissociation Constant (Kd, nM) | Function |
| Primary Target Kinase A | 50 | Signal Transduction |
| Off-Target Kinase G | 800 | Cell Cycle Regulation |
| Off-Target Protein H (non-kinase) | 2,500 | Metabolic Enzyme |
| Off-Target Kinase I | > 5,000 | Apoptosis Regulation |
Experimental Protocol: Kinobeads-Based Chemical Proteomics[2][3]
-
Cell Lysis : Culture human cells (e.g., HeLa or a relevant cancer cell line) and prepare a cell lysate under non-denaturing conditions to preserve native protein conformations.
-
Competitive Binding : Aliquot the cell lysate and incubate with increasing concentrations of AMD-001 or DMSO (vehicle control) for a defined period (e.g., 1 hour) to allow the compound to bind to its targets.
-
Kinobeads Incubation : Add the kinobeads affinity resin to the lysates and incubate to capture kinases that are not bound to AMD-001.[3]
-
Affinity Capture : Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion : Elute the bound proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis : Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis : Compare the abundance of each identified protein in the AMD-001-treated samples to the DMSO control. Proteins that are true targets of AMD-001 will show a dose-dependent decrease in binding to the kinobeads. Calculate apparent dissociation constants (Kd) from this competition binding data.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the logical flow of experiments and the biological context of the findings.
Caption: Overall workflow for cross-reactivity profiling of a novel compound.
Caption: Hypothetical signaling pathway impacted by an off-target of AMD-001.
Functional Validation of Off-Target Effects
Once potential off-targets are identified, it is crucial to validate whether their inhibition by the compound leads to a functional cellular consequence. This can be achieved through various cell-based assays tailored to the function of the identified off-target. For instance, if "Off-Target Kinase G" is involved in cell cycle regulation, its inhibition should lead to measurable changes in cell cycle progression.
Table 3: Functional Assay Results for Off-Target Validation
| Assay Type | Cell Line | Endpoint Measured | Result with AMD-001 (10x IC50) |
| Cell Cycle Analysis | HT-29 | % of cells in G2/M phase | 2.5-fold increase vs. control |
| Apoptosis Assay | Jurkat | Caspase-3/7 activity | No significant change |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment : Seed cells (e.g., HT-29) in 6-well plates and allow them to adhere overnight. Treat the cells with AMD-001 at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 for the off-target) for 24-48 hours. Include a DMSO-treated control.
-
Cell Harvesting : Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellets by centrifugation.
-
Fixation : Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining : Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry : Analyze the stained cells on a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis : Quantify the percentage of cells in each phase of the cell cycle using appropriate software. Compare the cell cycle distribution in AMD-001-treated samples to the DMSO control.
Conclusion
A rigorous and multi-pronged approach to cross-reactivity profiling is indispensable for the development of safe and effective this compound derivatives. By combining broad-panel biochemical screens, unbiased chemical proteomics for cellular target identification, and functional validation assays, researchers can build a comprehensive selectivity profile. This detailed understanding of on- and off-target activities is crucial for lead optimization, predicting potential toxicities, and ultimately increasing the probability of clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 3. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Safety Operating Guide
Personal protective equipment for handling 2-amino-N,N-dimethylbenzamide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 2-amino-N,N-dimethylbenzamide is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational plans, and disposal considerations to foster a secure laboratory environment.
Chemical Hazards: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended equipment for handling this compound, based on safety data sheets for the compound and its structural analogs.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be required for splash hazards.[3][4][5] | Protects against dust particles and chemical splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.[3][4][5] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator should be used if ventilation is inadequate or if dust is generated. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[6] | Protects against inhalation of harmful dust and vapors. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[7][8] | Provides overall protection from contamination. |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for selecting and using appropriate PPE when handling this compound.
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
Spills and Leaks:
-
In case of a small spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[5][6]
-
Avoid creating dust during cleanup.[6]
-
Ensure adequate ventilation.[6]
Disposal:
-
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[2][7]
-
Contact a licensed professional waste disposal service to dispose of this material.[6]
-
Do not let the product enter drains.[6]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[7][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation occurs.[2][7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2][7][8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7][8]
References
- 1. This compound | C9H12N2O | CID 4778175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. echemi.com [echemi.com]
- 4. 3-AMINO-N,N-DIMETHYLBENZAMIDE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.com [capotchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
